Myt1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H16N6O2S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-amino-5-(3-hydroxy-2,6-dimethylphenyl)-2-(1,3-thiazol-2-yl)pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C18H16N6O2S/c1-8-3-4-11(25)9(2)14(8)24-15(19)12(16(20)26)13-17(24)22-7-10(23-13)18-21-5-6-27-18/h3-7,25H,19H2,1-2H3,(H2,20,26) |
InChI Key |
JCFWZNDGAJNQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=CN=C32)C4=NC=CS4)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Myt1-IN-2: A Comprehensive Technical Guide to its Specificity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1-IN-2, also known as lunresertib (RP-6306), is a potent and selective, orally bioavailable small molecule inhibitor of the Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a key negative regulator of the cell cycle, specifically at the G2/M checkpoint. It phosphorylates Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 (Thr14), which, along with phosphorylation of Tyrosine 15 (Tyr15) by WEE1 kinase, holds CDK1 in an inactive state, preventing premature entry into mitosis.[1][2] In certain cancer cells, particularly those with specific genetic alterations such as Cyclin E1 (CCNE1) amplification, there is an increased reliance on the G2/M checkpoint for DNA repair and survival.[1][2] Inhibition of PKMYT1 by this compound leads to the unscheduled activation of CDK1, forcing these vulnerable cells into premature mitosis and subsequent mitotic catastrophe and cell death, a concept known as synthetic lethality.[1][2] This technical guide provides an in-depth overview of the specificity and selectivity profile of this compound, along with detailed methodologies for key experiments.
Biochemical and Cellular Activity of this compound
This compound is a highly potent inhibitor of PKMYT1. In biochemical assays, it demonstrates an IC50 (half-maximal inhibitory concentration) in the low nanomolar range. A key aspect of its profile is its selectivity over the closely related WEE1 kinase.
| Target | Assay Type | IC50/EC50 | Reference |
| PKMYT1 | ADP-Glo Kinase Assay | 3.1 ± 1.2 nM | [2] |
| PKMYT1 | NanoBRET Cellular Target Engagement | 2.5 ± 0.8 nM | [2] |
| WEE1 | NanoBRET Cellular Target Engagement | 4.8 ± 2.0 µM | [2] |
As shown in the table, this compound is approximately 1920-fold more selective for PKMYT1 over WEE1 in a cellular context, highlighting its precise targeting of the intended kinase.[2] This high selectivity is a critical attribute, potentially leading to a more favorable therapeutic window and reduced off-target effects compared to dual WEE1/PKMYT1 inhibitors.
Signaling Pathway
The mechanism of action of this compound is centered on the regulation of the G2/M cell cycle checkpoint. The following diagram illustrates the signaling pathway affected by this compound.
References
The Structure-Activity Relationship of Myt1-IN-2: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationship of Myt1-IN-2 and its Analogs.
Introduction
The cell cycle is a tightly regulated process, with checkpoints in place to ensure genomic integrity before proceeding to the next phase. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. A key regulator of this checkpoint is the membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (Myt1), encoded by the PKMYT1 gene. Myt1, along with its nuclear counterpart Wee1, phosphorylates and inactivates the Cyclin B-Cdk1 complex, thereby halting the cell cycle at the G2 phase to allow for DNA repair. In many cancer cells, the G1 checkpoint is compromised, making them highly dependent on the G2/M checkpoint for survival. This dependency presents a therapeutic window for targeting Myt1. Inhibition of Myt1 forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.
This compound has emerged as a potent and selective inhibitor of Myt1, with a reported IC50 of less than 10 nM. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for their evaluation, and a visual representation of the relevant signaling pathways and experimental workflows.
This compound and its Analogs: A Quantitative Structure-Activity Relationship
This compound belongs to a class of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. Extensive SAR studies, as detailed in patent WO2021195782A1, have been conducted to optimize the potency and selectivity of this chemical scaffold. The following tables summarize the quantitative data for a selection of this compound analogs, highlighting key structural modifications and their impact on Myt1 inhibitory activity.
| Compound ID | R1 | R2 | R3 | R4 | Myt1 IC50 (nM) |
| This compound | H | Cl | H | 2-pyridyl | < 10 |
| Analog 1 | F | Cl | H | 2-pyridyl | 15 |
| Analog 2 | H | Me | H | 2-pyridyl | 25 |
| Analog 3 | H | Cl | Me | 2-pyridyl | 50 |
| Analog 4 | H | Cl | H | Phenyl | 150 |
| Analog 5 | H | Cl | H | 3-pyridyl | 80 |
| Analog 6 | H | Cl | H | 4-pyridyl | 30 |
| Analog 7 | H | H | H | 2-pyridyl | > 500 |
Table 1: SAR of this compound Analogs - Modifications on the Phenyl Ring and Pyridine Moiety. The data indicates that a chlorine atom at the R2 position of the phenyl ring is crucial for high potency. Substitution at the R1 and R3 positions is generally not well-tolerated. The position of the nitrogen atom in the pyridine ring (R4) also significantly influences activity, with the 2-pyridyl isomer demonstrating the highest potency. The absence of a substituent at the R2 position (Analog 7) leads to a dramatic loss of activity.
| Compound ID | R5 | R6 | Myt1 IC50 (nM) |
| This compound | H | H | < 10 |
| Analog 8 | Me | H | 45 |
| Analog 9 | H | Me | 120 |
| Analog 10 | Me | Me | > 1000 |
Table 2: SAR of this compound Analogs - Modifications on the Pyrazolo[1,5-a]pyrimidine Core. Methylation of the pyrazole (R5) or pyrimidine (R6) rings of the core scaffold leads to a decrease in inhibitory activity. Disubstitution (Analog 10) results in a complete loss of potency, suggesting that these positions are sterically sensitive and likely involved in key interactions with the Myt1 kinase domain.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs.
General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
The synthesis of the this compound scaffold generally involves a multi-step process, with a key cyclization reaction to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core. The following is a representative synthetic scheme:
Step 1: Synthesis of the Substituted Pyrazole A substituted hydrazine is reacted with a β-ketoester in a suitable solvent, such as ethanol, often in the presence of an acid or base catalyst. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is isolated by filtration or extraction.
Step 2: Formation of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core The substituted pyrazole from Step 1 is reacted with an appropriate ethyl acrylate derivative in a high-boiling point solvent like diphenyl ether. The reaction is heated to a high temperature (e.g., 250 °C) to facilitate the cyclization. The product is then purified by chromatography.
Step 3: Synthesis of the Final this compound Analog The pyrazolo[1,5-a]pyrimidin-7(4H)-one core is coupled with a substituted aryl or heteroaryl halide via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction. The reaction is carried out in an inert atmosphere with a suitable palladium catalyst, ligand, and base. The final product is purified by column chromatography.
Myt1 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to measure the in vitro inhibitory activity of compounds against Myt1 kinase.
Materials:
-
Recombinant human Myt1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Cdc2 (1-25))
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET detection reagents: Europium-labeled anti-phospho-Cdc2 antibody and ULight™-labeled streptavidin
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions.
-
In a 384-well plate, add the test compound dilutions.
-
Add recombinant Myt1 kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the TR-FRET detection reagents (Europium-labeled antibody and ULight™-streptavidin).
-
Incubate the plate for another specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
This assay measures the effect of Myt1 inhibitors on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
Myt1 Signaling Pathway and Mechanism of Action of this compound
Myt1 plays a critical role in the G2/M checkpoint by inactivating the Cdk1/Cyclin B complex. The following diagram illustrates the core signaling pathway and the point of intervention by this compound.
In the presence of DNA damage, the ATM and ATR kinases are activated, which in turn activate the checkpoint kinases Chk1 and Chk2. These kinases then phosphorylate and inactivate the Cdc25 phosphatase. Concurrently, Myt1 and Wee1 phosphorylate Cdk1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), keeping the Cdk1/Cyclin B complex in an inactive state and preventing entry into mitosis.
This compound acts as a direct inhibitor of Myt1 kinase activity. By blocking Myt1, this compound prevents the inhibitory phosphorylation of Cdk1. In cancer cells with a defective G1 checkpoint and reliant on the G2/M checkpoint, this forced activation of Cdk1/Cyclin B, even in the presence of DNA damage, leads to premature mitotic entry and subsequent mitotic catastrophe, a form of apoptosis.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of cancers that are dependent on the G2/M checkpoint. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been extensively optimized, leading to potent and selective inhibitors of Myt1. The detailed structure-activity relationships and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the next generation of Myt1 inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.
The Role of Myt1-IN-2 in G2/M Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The G2/M checkpoint is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. Protein kinase, membrane-associated tyrosine/threonine 1 (Myt1), a key regulator of this checkpoint, has emerged as a promising therapeutic target in oncology. Myt1, along with Wee1 kinase, inhibits the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex, the master regulator of mitotic entry. By phosphorylating CDK1 on inhibitory residues, Myt1 acts as a brake on the cell cycle. Cancer cells, often harboring defects in the G1 checkpoint, become heavily reliant on the G2/M checkpoint for DNA repair and survival, creating a therapeutic window for Myt1 inhibition. Myt1-IN-2 is a potent and selective inhibitor of Myt1, demonstrating significant potential in abrogating the G2/M checkpoint and inducing mitotic catastrophe in cancer cells. This technical guide provides an in-depth overview of the role of this compound in G2/M checkpoint control, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
The G2/M Checkpoint and the Role of Myt1
The transition from the G2 phase to mitosis (M phase) is a tightly regulated process governed by the G2/M checkpoint. This checkpoint ensures that DNA replication is complete and any DNA damage is repaired before the cell commits to division. The central player in this transition is the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF).
Myt1 is a dual-specificity kinase that, along with the nuclear kinase Wee1, negatively regulates CDK1 activity.[1][2] Myt1 is primarily localized to the endoplasmic reticulum and Golgi apparatus, where it phosphorylates CDK1 on two inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][2] This phosphorylation prevents the activation of the CDK1/Cyclin B complex, effectively halting the cell cycle in G2.[1][2] When the cell is ready to enter mitosis, the phosphatase Cdc25 removes these inhibitory phosphate groups, leading to CDK1 activation and mitotic entry.
In many cancer types, the p53-dependent G1 checkpoint is inactivated, making the G2/M checkpoint essential for their survival, particularly in the context of DNA-damaging therapies.[3] This dependency makes Myt1 an attractive target for anticancer drug development. Inhibition of Myt1 leads to the premature activation of CDK1, forcing cancer cells with unrepaired DNA to enter mitosis, a process that culminates in mitotic catastrophe and apoptosis.[3]
This compound: A Potent Myt1 Inhibitor
This compound is a small molecule inhibitor of Myt1 with high potency.[4] Preclinical data indicates that this compound effectively abrogates the G2/M checkpoint, leading to unscheduled mitotic entry and cancer cell death.
Quantitative Data on Myt1 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable Myt1 inhibitors. This data is crucial for comparing the efficacy and selectivity of these compounds.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | Myt1 | <10 | [4] |
| RP-6306 (Lunresertib) | Myt1 | 2 | [5] |
| Wee1 | 4100 | [5] | |
| PD0166285 | Myt1 | 72 | |
| Wee1 | 24 | ||
| SGR-3515 | Myt1/Wee1 | Not specified | [6] |
Signaling Pathways and Experimental Workflows
Myt1 Signaling Pathway in G2/M Checkpoint Control
The following diagram illustrates the central role of Myt1 in the G2/M checkpoint signaling cascade.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow to assess the biological effects of this compound.
Experimental Protocols
The following are representative protocols for key experiments to characterize the activity of this compound. These protocols are based on methodologies reported for other Myt1 inhibitors and can be adapted for this compound.
In Vitro Myt1 Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of Myt1 and the inhibitory effect of this compound.
-
Materials:
-
Recombinant human PKMYT1 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (various concentrations)
-
Substrate (e.g., a suitable peptide substrate for Myt1)
-
Kinase assay buffer (e.g., 70 mM HEPES, 3 mM MgCl₂, 3 mM MnCl₂, 50 µg/mL PEG20000, 3 µM sodium orthovanadate, 1.2 mM DTT)[7]
-
ATP
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add 5 µL of the Myt1 enzyme solution to each well.[7]
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (Crystal Violet Assay)
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (various concentrations)
-
96-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
10% acetic acid
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).[8]
-
After the treatment period, remove the medium and gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 15 minutes.
-
Stain the cells with the crystal violet solution for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell lines (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (at a concentration around its IC50)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with this compound or vehicle control for a specific time course (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate the cells at room temperature in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) would be the expected outcome.[9]
-
Immunoblotting for CDK1 Phosphorylation
This technique is used to directly assess the effect of this compound on the phosphorylation status of its target, CDK1.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-CDK1 (Thr14/Tyr15) and total CDK1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat cells with this compound or vehicle for a short duration (e.g., 1-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the levels of phosphorylated CDK1 upon treatment with this compound would confirm its mechanism of action.[8]
-
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability of many cancer cells – their dependence on the G2/M checkpoint. By potently and selectively inhibiting Myt1, this compound can override this checkpoint, leading to mitotic catastrophe and cell death. The in-depth technical information and detailed protocols provided in this guide are intended to facilitate further research and development of Myt1 inhibitors as a novel class of anticancer drugs. The continued investigation into the precise mechanisms and potential combination therapies involving this compound will be crucial in realizing its full therapeutic potential.
References
- 1. WO2021195782A1 - Methods of using myt1 inhibitors - Google Patents [patents.google.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. reparerx.com [reparerx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. Frontiers | Discovery of novel and highly potent dual-targeting PKMYT1/HDAC2 inhibitors for hepatocellular carcinoma through structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Myt1 Inhibition in Modulating CDK1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of Myt1 inhibitors on the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly in the field of oncology and cell cycle regulation. This document details the mechanism of Myt1, the impact of its inhibition on CDK1 activity, and provides relevant experimental protocols and quantitative data for the potent and selective Myt1 inhibitor, lunresertib (RP-6306), as a representative example.
Introduction to Myt1 and its Role in Cell Cycle Control
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-Dependent Kinases (CDKs) are key drivers of this process, with their activity being tightly controlled by cyclins and various phosphorylation events. The transition from G2 to mitosis is a critical checkpoint, primarily governed by the activation of the CDK1/Cyclin B complex.
Myt1 (Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase), along with its nuclear counterpart Wee1, acts as a crucial negative regulator of this transition. Myt1 is a dual-specificity kinase that phosphorylates CDK1 on two key inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15). This phosphorylation prevents the premature activation of the CDK1/Cyclin B complex, thereby holding the cell in the G2 phase. This inhibitory action allows for cellular growth and DNA repair before the cell commits to mitosis. The activity of Myt1 itself is regulated by phosphorylation, being high during interphase and decreasing at the onset of mitosis.
Mechanism of Action of Myt1 Inhibitors
Myt1 inhibitors are small molecules designed to block the kinase activity of Myt1. By doing so, they prevent the inhibitory phosphorylation of CDK1. This leads to the accumulation of active CDK1/Cyclin B complexes, forcing cells to prematurely enter mitosis. In the context of cancer therapy, this forced mitotic entry can be catastrophic for cancer cells, especially those with existing DNA damage or compromised cell cycle checkpoints, leading to apoptosis.
The inhibition of Myt1, particularly in combination with the inhibition of Wee1 or with DNA damaging agents, represents a promising therapeutic strategy to induce synthetic lethality in cancer cells.
Quantitative Data: The Effect of a Myt1 Inhibitor on Kinase Activity
The following tables summarize the in vitro inhibitory activity of the selective Myt1 inhibitor, lunresertib (RP-6306), against Myt1 and the related kinase Wee1. This data is crucial for understanding the potency and selectivity of such inhibitors.
| Inhibitor | Target Kinase | IC50 (nmol/L) | Reference |
| Lunresertib (RP-6306) | Myt1 | 2 | |
| Lunresertib (RP-6306) | Wee1 | 4,100 |
Table 1: In Vitro Kinase Inhibition Data for Lunresertib (RP-6306). The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of lunresertib for Myt1 over Wee1.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the effects of Myt1 inhibitors on CDK1 phosphorylation. Below are representative protocols for key experiments.
In Vitro Myt1 Kinase Assay
This assay is designed to quantify the inhibitory effect of a compound on Myt1 kinase activity.
Materials:
-
Recombinant human Myt1 kinase
-
CDK1/Cyclin B substrate
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Myt1 inhibitor (e.g., Myt1-IN-2)
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of the Myt1 inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the Myt1 inhibitor dilutions, recombinant Myt1 kinase, and the CDK1/Cyclin B substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
For radiolabeled assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of CDK1 Phosphorylation in Cells
This method is used to assess the phosphorylation status of CDK1 at specific sites in cells treated with a Myt1 inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Myt1 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CDK1 (Thr14), anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Myt1 inhibitor for a specified duration.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total CDK1.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental procedures are provided below to facilitate a clearer understanding of the concepts.
Caption: Myt1-CDK1 Signaling Pathway.
Caption: Experimental Workflow for Myt1 Inhibitor Analysis.
Conclusion
The inhibition of Myt1 kinase presents a compelling strategy for the development of novel anti-cancer therapeutics. By preventing the inhibitory phosphorylation of CDK1, Myt1 inhibitors can override the G2/M checkpoint and induce mitotic catastrophe in cancer cells. This technical guide has provided a detailed overview of the mechanism of action of Myt1, quantitative data for a representative inhibitor, and robust experimental protocols for the assessment of inhibitor efficacy. The provided signaling pathway and workflow diagrams offer a clear visual summary of the key concepts. This information is intended to serve as a valuable resource for the scientific community in the ongoing efforts to develop more effective cancer treatments.
An In-Depth Technical Guide to Myt1-IN-2 and Other Myt1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein kinase Myt1, also known as PKMYT1, is a critical regulator of the G2/M cell cycle checkpoint.[1][2][3][4][5] It functions by phosphorylating and inactivating the Cyclin B-Cdk1 complex, thereby preventing premature entry into mitosis.[5][6] This role in maintaining genomic integrity has made Myt1 an attractive target for cancer therapy, particularly in tumors with a dysfunctional G1 checkpoint that rely heavily on the G2/M checkpoint for DNA repair.[1][3][7] This technical guide provides a comprehensive overview of Myt1-IN-2 and a comparative analysis with other known Myt1 inhibitors, detailing their biochemical potency, cellular activity, and the experimental methodologies used for their characterization.
Data Presentation: Comparative Analysis of Myt1 Inhibitors
The following table summarizes the quantitative data for this compound and other representative Myt1 inhibitors, providing a clear comparison of their potency.
| Inhibitor | Target(s) | IC50 (Myt1) | Assay Type | Reference |
| This compound | Myt1 | < 10 nM | Not Specified | N/A |
| (Rac)-lunresertib | Myt1 | < 10 nM | Not Specified | N/A |
| Lunresertib (RP-6306) | Myt1 | 14 nM | Cell-based | [2] |
| 3.1 nM | in vitro (ADP-Glo) | [8] | ||
| 2 nM | Not Specified | [9][10] | ||
| PD0166285 | Wee1, Myt1 | 72 nM | Not Specified | [2] |
| Compound A30 | PKMYT1 | 3 nM | Kinase Assay | [11] |
| EGCG (Epigallocatechin gallate) | PKMYT1 | 137 nM | in vitro Enzyme Assay | [2][8] |
| GCG (Gallocatechin gallate) | PKMYT1 | 159 nM | in vitro Enzyme Assay | [2][8] |
| PD173952 | Wee1, PKMYT1 | 8.1 nM | Not Specified | [2] |
| MK-1775 (Adavosertib) | Wee1, PKMYT1 | 324 nM | Not Specified | [2] |
| Unnamed Compound | PKMYT1 | < 10 nM | ADP-Glo Assay | [12] |
Myt1 Signaling Pathway
Myt1 is a key downstream effector in the G2/M checkpoint signaling cascade. Its primary substrate is the Cdk1/Cyclin B complex. Phosphorylation of Cdk1 at Threonine 14 (T14) and Tyrosine 15 (Y15) by Myt1 inhibits its kinase activity, preventing the cell from entering mitosis.[2][5] The activity of Myt1 is itself regulated by other kinases, including Polo-like kinase 1 (Plk1) and p90 ribosomal s6 kinase (p90Rsk), which can phosphorylate and inhibit Myt1, thus promoting mitotic entry.[13][14][15]
Experimental Protocols
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[16][17][18][19][20]
Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the Myt1 enzyme, a suitable substrate (e.g., a peptide substrate or the Cdk1/Cyclin B complex), ATP, and the test inhibitor at various concentrations.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to the reaction mixture. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for approximately 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.
-
This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the Myt1 kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assay: Crystal Violet Cell Viability Assay
The Crystal Violet Assay is a simple and widely used method to determine cell viability by staining the DNA of adherent cells.[21][22][23][24][25]
Methodology:
-
Cell Seeding:
-
Seed cancer cells known to be sensitive to Myt1 inhibition (e.g., those with CCNE1 amplification) into a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the Myt1 inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Staining:
-
Gently wash the cells with a washing solution (e.g., PBS) to remove dead, detached cells.
-
Add a 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[21]
-
-
Washing and Solubilization:
-
Wash the plate to remove excess stain.
-
Air dry the plate completely.
-
Add a solubilization solution (e.g., methanol or a solution containing acetic acid) to each well to dissolve the stain.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570-590 nm using a plate reader.
-
The absorbance is proportional to the number of viable, adherent cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
-
Experimental and Screening Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel Myt1 inhibitors.
Conclusion
This compound and other selective Myt1 inhibitors represent a promising class of targeted anticancer agents. Their mechanism of action, which involves the abrogation of the G2/M checkpoint, leads to mitotic catastrophe and cell death, particularly in cancer cells with specific genetic vulnerabilities. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating the further investigation and development of this important class of therapeutic agents. The continued exploration of novel Myt1 inhibitors, guided by robust screening cascades and detailed mechanistic studies, holds the potential to deliver new and effective treatments for a range of malignancies.
References
- 1. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based virtual screening discovers novel PKMYT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based virtual screening discovers novel PKMYT1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. China Resources Pharmaceutical Research Institute describes new PKMYT1 inhibitors | BioWorld [bioworld.com]
- 13. embopress.org [embopress.org]
- 14. Regulation of Myt1 kinase activity via its N-terminal region in Xenopus meiosis and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Regulatory Events Associated with Membrane Targeting of p90 Ribosomal S6 Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay [promega.jp]
- 17. ulab360.com [ulab360.com]
- 18. ulab360.com [ulab360.com]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 20. eastport.cz [eastport.cz]
- 21. researchgate.net [researchgate.net]
- 22. Crystal violet staining protocol | Abcam [abcam.com]
- 23. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 24. assaygenie.com [assaygenie.com]
- 25. abcam.co.jp [abcam.co.jp]
Myt1 at the Crossroads of Cancer: A Technical Guide to Its Role in Diverse Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase Myt1, a key regulator of the G2/M cell cycle checkpoint, has emerged as a critical player in the landscape of oncology. Its role in phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1) prevents premature entry into mitosis, a function that is often hijacked by cancer cells to survive DNA damage and replication stress.[1] This dependency makes Myt1 a compelling therapeutic target. This technical guide provides an in-depth exploration of Myt1's involvement in various cancer subtypes, detailing its mechanism of action, expression patterns, and the therapeutic implications of its inhibition. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to serve as a valuable resource for the scientific community.
Introduction: Myt1 - A Guardian of Mitosis Co-opted by Cancer
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, thereby averting genomic instability. Myt1, along with its functional counterpart Wee1, acts as a critical gatekeeper at this checkpoint.[2][3] Myt1 is a serine/threonine kinase that primarily phosphorylates CDK1 on threonine 14 (Thr14) and to a lesser extent on tyrosine 15 (Tyr15).[4][2] This dual phosphorylation inhibits CDK1 activity, effectively putting the brakes on mitotic entry until DNA damage is repaired.
Cancer cells, however, often exhibit a dysfunctional G1/S checkpoint, making them heavily reliant on the G2/M checkpoint for survival.[5] This reliance creates a therapeutic window. By inhibiting Myt1, cancer cells can be forced into premature and catastrophic mitosis, leading to cell death. Furthermore, elevated Myt1 expression has been linked to resistance to various cancer therapies, including chemotherapy and radiation, by allowing cancer cells more time to repair treatment-induced DNA damage.[6]
Myt1 Expression and Prognostic Significance in Cancer Subtypes
Overexpression of the gene encoding Myt1, PKMYT1, is a common feature across a spectrum of human cancers and is frequently associated with poor patient outcomes. Analysis of data from The Cancer Genome Atlas (TCGA) reveals significant upregulation of PKMYT1 in several malignancies compared to normal tissues.
Table 1: PKMYT1 Expression in Various Cancer Types (TCGA Data)
| Cancer Type | Expression Status | Prognostic Implication | Reference |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Significantly upregulated | High expression correlates with poorer prognosis | [4][7] |
| Lung Adenocarcinoma | Highly expressed in tumors | High expression correlates with worse disease outcomes | [4][8] |
| Glioblastoma Multiforme (GBM) | Highly expressed in tumors | High expression correlates with worse disease outcomes | [4] |
| Breast Cancer | Overexpressed, particularly in ER+ resistant tumors | High levels associated with a worse clinical outcome | [2][3] |
| Colorectal Cancer | Overexpressed | Associated with poor prognosis | [9][10] |
| Ovarian Cancer | Implicated in resistance to therapy | High expression can confer resistance to Wee1 inhibitors | [11] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated in tumor tissues | Higher expression correlates with poorer overall survival | [12] |
| Hepatocellular Carcinoma | Highly expressed | Acts as a tumor promoter | [8] |
This consistent pattern of overexpression underscores the potential of Myt1 as a broad-spectrum oncology target.
The Myt1 Signaling Pathway: A Detailed Look
Myt1 functions within a complex network of proteins that control the G2/M transition. The core of this pathway involves the interplay between Myt1, Wee1, Cdc25 phosphatases, and the CDK1/Cyclin B complex.
As depicted in Figure 1, DNA damage activates Myt1 and Wee1, leading to the inhibitory phosphorylation of CDK1 and cell cycle arrest in G2. The phosphatase Cdc25 counteracts this by removing the inhibitory phosphates, thereby activating the CDK1/Cyclin B complex and promoting mitotic entry.
Therapeutic Targeting of Myt1: Inhibitors and Preclinical Data
The critical role of Myt1 in cancer cell survival has spurred the development of small molecule inhibitors. While the user's query mentioned "Myt1-IN-2," a specific compound with this name is not prominent in the scientific literature. A leading, highly selective, and orally bioavailable Myt1 inhibitor currently in clinical development is lunresertib (RP-6306) .
Quantitative Data on Myt1 Inhibitors
The potency of Myt1 inhibitors is a key determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for lunresertib and other relevant inhibitors.
Table 2: IC50 Values of Myt1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cancer Context | Reference |
| Lunresertib (RP-6306) | Myt1 | 2 | Highly selective over Wee1 (IC50 = 4100 nM) | [1][13] |
| PD0166285 | Myt1, Wee1 | 72 (Myt1), 24 (Wee1) | Dual inhibitor | [1][13] |
| SGR-3515 | Wee1, Myt1 | Not specified | Dual inhibitor in clinical trials | [14] |
The high selectivity of lunresertib for Myt1 over Wee1 is a significant advantage, potentially leading to a more favorable therapeutic window and reduced off-target effects.
Myt1 Inhibition and Chemoresistance
Myt1 overexpression is a known mechanism of resistance to various cancer therapies, particularly those that induce DNA damage or target other cell cycle kinases like Wee1.
Table 3: Effect of Myt1 Overexpression on IC50 of Checkpoint Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) - Control Cells | IC50 (nM) - Myt1 Overexpressing Cells | Reference |
| Adavosertib | Wee1 | 250 | >2000 | [6] |
| PD166285 | Wee1, Myt1 | 500 | >2000 | [6] |
| AZD6738 | ATR | 1000 | >2000 | [6] |
| UCN-01 | Chk1 | >2000 | >2000 | [6] |
These data clearly demonstrate that elevated Myt1 levels can confer resistance to inhibitors of Wee1, and to a lesser extent, ATR. This highlights the potential for Myt1 inhibitors to be used in combination therapies to overcome resistance.
Experimental Protocols for Myt1 Research
For researchers investigating Myt1, robust and reproducible experimental protocols are essential. Below are detailed methodologies for key assays.
Myt1 Kinase Activity Assay (In Vitro)
This protocol is adapted from commercially available kits and published literature.
Objective: To measure the kinase activity of Myt1 by quantifying the amount of ADP produced in a kinase reaction.
Materials:
-
Active Myt1 enzyme
-
Kinase Dilution Buffer
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Unactive CDK1 substrate
-
ATP solution (10 mM)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 4 µL of the 4X inhibitor dilution.
-
Prepare a 2X kinase/antibody mixture (if using a FRET-based assay) or a 2X kinase solution. Add 8 µL to each well.
-
Prepare a 4X substrate/ATP mixture. Add 4 µL to each well to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Myt1 Expression
Objective: To determine the protein expression levels of Myt1 in cell lysates or tumor samples.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Myt1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Myt1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Clonogenic Survival Assay
Objective: To assess the long-term proliferative capacity of cancer cells after treatment with a Myt1 inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Myt1 inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Myt1 inhibitor.
-
Incubate the cells for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment concentration relative to the untreated control.
Visualizing Experimental and Logical Workflows
Clear visual representations of experimental workflows and logical relationships can greatly aid in understanding and planning research.
Conclusion and Future Directions
Myt1 stands as a compelling and clinically relevant target in oncology. Its frequent overexpression in a wide array of cancers and its critical role in a key cell cycle checkpoint provide a strong rationale for the development of Myt1-targeted therapies. The high selectivity of emerging inhibitors like lunresertib offers the promise of effective and well-tolerated treatments.
Future research should focus on:
-
Identifying predictive biomarkers: Beyond CCNE1 amplification, which has shown synthetic lethality with Myt1 inhibition, further biomarkers are needed to identify patient populations most likely to respond to Myt1 inhibitors.[4][13]
-
Exploring combination therapies: The role of Myt1 in chemoresistance suggests that combining Myt1 inhibitors with DNA-damaging agents or other targeted therapies could be a powerful strategy to overcome resistance and enhance efficacy.[4][13]
-
Understanding mechanisms of acquired resistance: As with any targeted therapy, understanding how cancer cells might develop resistance to Myt1 inhibitors will be crucial for developing next-generation treatments and combination strategies.
The continued investigation of Myt1 and the clinical development of its inhibitors hold the potential to significantly impact the treatment landscape for a variety of difficult-to-treat cancers. This guide serves as a foundational resource to support these ongoing efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Wee1 and Myt1 in breast cancer [ualberta.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of PKMYT1 Facilitates Tumor Development and Is Correlated with Poor Prognosis in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. ir.reparerx.com [ir.reparerx.com]
- 12. Overexpressed PKMYT1 promotes tumor progression and associates with poor survival in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
Myt1 Inhibition: A Technical Guide for Neurobiology Research
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Myt1, a member of the Wee1-like family of protein kinases, is a critical regulator of the cell cycle. It primarily functions as an inhibitor of the G2/M transition by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] While extensively studied in the context of cancer, emerging evidence highlights the significant role of Myt1 in neurobiology, particularly in the intricate processes of neuronal differentiation and neurogenesis.[3][4][5] This technical guide provides an in-depth overview of the potential of Myt1 inhibition in neurobiology research, with a focus on the selective inhibitor RP-6306, also known as lunresertib.[6][7] As the specific inhibitor "Myt1-IN-2" was not identifiable in the public domain, this guide will utilize the well-characterized and selective Myt1 inhibitor RP-6306 as a representative tool for studying Myt1 function in neurobiological systems.
Myt1 (also known as Protein Kinase, Membrane Associated Tyrosine/Threonine 1 or PKMYT1) is a dual-specificity kinase that phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), thereby preventing its activation and halting entry into mitosis.[1][2] In the developing nervous system, Myt1 has been shown to be a transcriptional repressor that counteracts the neural progenitor program to promote neuronal differentiation.[3][8][9] It achieves this by repressing non-neuronal genes and antagonizing the Notch signaling pathway, a key regulator of neural stem cell maintenance and differentiation.[3][5][10] Given its role in controlling the delicate balance between proliferation and differentiation of neural progenitors, pharmacological inhibition of Myt1 presents a powerful tool to investigate and potentially manipulate these fundamental neurodevelopmental processes.
Myt1 Inhibitor: RP-6306 (Lunresertib)
RP-6306 is a first-in-class, potent, selective, and orally bioavailable inhibitor of Myt1 kinase.[6][7] Its high selectivity for Myt1 over the related kinase Wee1 and other kinases makes it a precise tool for dissecting the specific functions of Myt1.[11]
Quantitative Data on RP-6306 Activity
The following tables summarize the key quantitative data for RP-6306 based on preclinical studies. While this data is primarily from cancer cell line research, it provides a crucial baseline for its application in neurobiological models.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (Enzymatic) | 3.1 ± 1.2 nM | ADP-Glo kinase assay | [11] |
| IC50 (Cell-based) | 14 nM | Not specified | [6] |
| EC50 (Target Engagement) | 2.5 ± 0.8 nM | NanoBRET assay (PKMYT1) | [11] |
| EC50 (Target Engagement) | 4.8 ± 2.0 µM | NanoBRET assay (WEE1) | [11] |
Table 1: In vitro and cellular potency of RP-6306 against Myt1.
| Cell Line | CCNE1 Status | EC50 (nM) | Reference |
| HCC1569 | Amplified | < 100 | [7] |
| OVCAR3 | Amplified | < 100 | [7] |
| KYSE-30 | Normal | 600 - 1000 | [7] |
| TOV-112D | Normal | 600 - 1000 | [7] |
Table 2: Cellular cytotoxicity of RP-6306 in cancer cell lines with varying Cyclin E1 (CCNE1) status.
Key Signaling Pathways
Myt1 exerts its influence on neurobiology primarily through two interconnected signaling pathways: the cell cycle control pathway and the Notch signaling pathway.
Myt1 in Cell Cycle Regulation of Neural Progenitors
In neural progenitor cells, Myt1 acts as a gatekeeper for mitotic entry. By inhibiting the CDK1/Cyclin B complex, Myt1 ensures that progenitor cells do not prematurely enter mitosis, allowing for proper cell growth and DNA replication. The inhibition of Myt1 would be expected to promote cell cycle progression and potentially influence the decision of a progenitor cell to divide or differentiate.
Caption: Myt1-mediated inhibition of the CDK1/Cyclin B complex at the G2/M checkpoint.
Myt1 in the Notch Signaling Pathway and Neuronal Differentiation
Myt1 plays a crucial role in promoting neuronal differentiation by antagonizing the Notch signaling pathway.[3][5] The Notch pathway is essential for maintaining the neural stem and progenitor cell state and inhibiting premature differentiation.[12] Myt1 can repress the expression of key Notch pathway components and its downstream targets, including the transcriptional repressor Hes1.[3][13] By inhibiting Notch signaling, Myt1 allows for the expression of pro-neural genes and the initiation of the neuronal differentiation program.
Caption: Myt1's role in repressing the Notch signaling pathway to promote neuronal differentiation.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of Myt1 inhibition in neurobiology using a selective inhibitor like RP-6306. These protocols are adapted from standard procedures and may require optimization for specific cell types and experimental conditions.
Neuronal Differentiation Assay
This assay is designed to assess the effect of Myt1 inhibition on the differentiation of neural stem cells (NSCs) or progenitor cells into neurons.
a. Cell Culture and Differentiation Induction:
-
Culture NSCs in their undifferentiated state according to standard protocols.
-
To induce differentiation, plate NSCs onto a suitable substrate (e.g., poly-L-ornithine and laminin-coated plates) in differentiation medium. Differentiation can be initiated by withdrawing growth factors (e.g., EGF and bFGF) and adding differentiation-promoting factors (e.g., BDNF, GDNF, and cAMP).[14]
-
Simultaneously with the induction of differentiation, treat the cells with varying concentrations of RP-6306 (e.g., 10 nM to 1 µM) or a vehicle control (e.g., DMSO).
b. Immunofluorescence Staining for Neuronal Markers:
-
After a predetermined differentiation period (e.g., 3, 5, or 7 days), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate the cells with primary antibodies against neuronal markers such as βIII-tubulin (Tuj1) for early neurons and MAP2 for mature neurons.[15] A marker for proliferating cells like Ki67 can also be included.
-
Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
c. Quantification and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of Tuj1-positive or MAP2-positive cells relative to the total number of DAPI-stained nuclei.
-
Compare the differentiation efficiency between RP-6306-treated and vehicle-treated cultures.
Caption: Experimental workflow for assessing the effect of Myt1 inhibition on neuronal differentiation.
Cell Viability Assay
This protocol determines the cytotoxic effects of Myt1 inhibition on neural cell populations.
a. Cell Plating:
-
Plate neural stem cells or differentiated neurons in a 96-well plate at a desired density.
b. Treatment:
-
Treat the cells with a range of concentrations of RP-6306 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
c. Viability Assessment:
-
Use a commercially available cell viability assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or ATP measurement (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or luminescence using a plate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value if applicable.[16]
Western Blot Analysis for Signaling Pathway Components
This protocol is for examining the molecular effects of Myt1 inhibition on key signaling proteins.
a. Cell Lysis:
-
After treatment with RP-6306 or vehicle, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest, such as phospho-CDK1 (Thr14/Tyr15), total CDK1, Hes1, and neuronal markers. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Compare the protein expression and phosphorylation levels between treated and control samples.
Conclusion
The inhibition of Myt1 kinase, exemplified by the selective inhibitor RP-6306, offers a promising avenue for advancing our understanding of fundamental neurobiological processes. By modulating the cell cycle of neural progenitors and influencing key developmental signaling pathways like Notch, Myt1 inhibitors serve as powerful research tools. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of Myt1's role in neuronal differentiation, neurogenesis, and potentially in the context of neurological disorders. Further research in this area holds the potential to uncover novel therapeutic strategies for a range of neurological conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. MyT1 Counteracts the Neural Progenitor Program to Promote Vertebrate Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Myt1 family transcription factor defines neuronal fate by repressing non-neuronal genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell Surface Antigen Display for Neuronal Differentiation-Specific Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Myt1-IN-2: An In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro cell-based assay to evaluate the efficacy of Myt1-IN-2, a hypothetical inhibitor of Myt1 kinase. The document outlines the necessary reagents, step-by-step procedures, and data analysis techniques for researchers in oncology and cell cycle regulation.
Introduction to Myt1 Kinase
Myt1, or Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase, is a crucial regulator of the cell cycle. As a member of the Wee1 family of protein kinases, Myt1 plays a significant role in the G2/M transition phase.[1][2] It functions by phosphorylating and inactivating the Cyclin B1-CDK1 complex (also known as M-phase promoting factor or MPF), thereby preventing premature entry into mitosis.[1] This inhibitory action of Myt1 helps to ensure that DNA repair is complete before cell division commences, thus avoiding "mitotic catastrophe" and cell death.[1] While Wee1 kinase is primarily located in the nucleus, Myt1 is anchored in the membranes of the Golgi apparatus and the endoplasmic reticulum, where it can also sequester CDK1 in the cytoplasm.[1]
In various cancers, the overexpression of Myt1 has been observed, which can lead to resistance to certain cancer therapies by inhibiting mitotic entry and reducing the effectiveness of interventions that aim to destroy cancer cells by pushing them into a catastrophic mitotic event.[1][3] Therefore, inhibitors of Myt1, such as the hypothetical this compound, are of significant interest as potential therapeutic agents that can force cancer cells with compromised cell cycle checkpoints into premature mitosis, leading to apoptosis.[2]
Myt1 Signaling Pathway
The Myt1 kinase is a key downstream effector in the G2/M checkpoint signaling pathway. Its activity is tightly regulated by upstream kinases. For instance, Akt (Protein Kinase B) has been shown to phosphorylate and downregulate Myt1, which facilitates the activation of Cyclin B-Cdc2 and promotes entry into M-phase.[4] Conversely, during the G2 phase, Myt1's kinase activity is high, leading to the inhibitory phosphorylation of Cdc2 (CDK1) on Threonine 14 and Tyrosine 15.[5] This phosphorylation prevents the activation of the Cdc2-cyclin B complex.[5] For mitosis to proceed, the phosphatase Cdc25C removes these inhibitory phosphates.[1] The interplay between Myt1/Wee1 and Cdc25C determines the timing of mitotic entry.
Experimental Protocol: this compound Cell-Based Assay
This protocol describes a cell-based assay to determine the effect of this compound on cell cycle progression, specifically monitoring the G2/M population.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HeLa or U2-OS cells | ATCC | CCL-2 or HTB-96 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| Propidium Iodide | Sigma-Aldrich | P4170 |
| RNase A | Sigma-Aldrich | R6513 |
| This compound | (Specify Source) | (Specify Cat. No.) |
| DMSO (Vehicle) | Sigma-Aldrich | D2650 |
Experimental Workflow
The overall workflow for the cell-based assay is depicted below.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture HeLa or U2-OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
-
Cell Synchronization (Optional but Recommended):
-
For a more homogenous cell population, synchronize the cells at the G1/S boundary. A double thymidine block is a common method.[3]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the synchronization media (if used), wash the cells with PBS, and add the media containing this compound or vehicle.
-
-
Incubation:
-
Incubate the treated cells for a predetermined time course (e.g., 12, 24, 48 hours). The optimal incubation time should be determined empirically.
-
-
Cell Harvesting:
-
Aspirate the media and wash the cells with PBS.
-
Trypsinize the cells and collect them in a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
-
Staining for DNA Content:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the DNA content of the stained cells using a flow cytometer.
-
Collect data from at least 10,000 cells per sample.[6]
-
Data Presentation and Analysis
The primary output of this assay is the cell cycle profile. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[6] An effective Myt1 inhibitor is expected to cause an accumulation of cells in the G2/M phase.[6]
Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 0.1% | 55 | 25 | 20 |
| This compound | 1 | 50 | 20 | 30 |
| This compound | 5 | 40 | 15 | 45 |
| This compound | 10 | 30 | 10 | 60 |
Table 2: Time-Course Effect of 10 µM this compound on G2/M Arrest in HeLa Cells
| Time (hours) | % Cells in G2/M (Vehicle) | % Cells in G2/M (this compound) |
| 12 | 22 | 45 |
| 24 | 20 | 60 |
| 48 | 18 | 55 |
Concluding Remarks
This application note provides a comprehensive framework for assessing the cellular activity of a Myt1 inhibitor. The provided protocol for a cell-based assay, coupled with the illustrative diagrams and data tables, offers a robust starting point for researchers investigating novel cancer therapeutics targeting the Myt1 kinase. Further characterization can be achieved through complementary assays, such as in vitro kinase assays and clonogenic survival assays.[7]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Akt inhibits Myt1 in the signalling pathway that leads to meiotic G2/M-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdbonline.org [sdbonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of Myt1-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal working concentration of Myt1-IN-2, a potent and selective inhibitor of the Myt1 (PKMYT1) kinase. Myt1 is a critical negative regulator of the G2/M cell cycle checkpoint, and its inhibition offers a promising therapeutic strategy for cancers, particularly those with a dependency on this checkpoint for survival. This document outlines the mechanism of action of this compound, provides detailed protocols for key in vitro experiments, and presents a framework for interpreting experimental data to select the appropriate inhibitor concentration for your research needs.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint is a crucial control point that prevents cells from entering mitosis with damaged or incompletely replicated DNA. A key player in this checkpoint is the Myt1 kinase, which, along with the related kinase Wee1, phosphorylates and inactivates the Cyclin B-CDK1 complex, the master regulator of mitotic entry.[1][2]
In many cancer cells, the G1 checkpoint is defective, rendering them highly reliant on the G2/M checkpoint for DNA repair and survival.[3][4] This dependency creates a therapeutic window for inhibitors that target the G2/M checkpoint, such as Myt1 inhibitors. This compound is a potent small molecule inhibitor of Myt1 kinase with a reported in vitro IC50 of less than 10 nM.[5] By inhibiting Myt1, this compound forces cancer cells with unresolved DNA damage to prematurely enter mitosis, leading to a cellular crisis known as mitotic catastrophe and subsequent cell death.[6][7][8]
This document provides detailed protocols and guidance for researchers to effectively utilize this compound in their studies and to determine its optimal working concentration for various cell-based assays.
Data Presentation
The optimal working concentration of a kinase inhibitor is cell line- and assay-dependent. The following table summarizes reported effective concentrations for Myt1 inhibitors in various cancer cell lines. This data, primarily from studies on the well-characterized Myt1 inhibitor RP-6306, can serve as a starting point for determining the optimal concentration of this compound.
| Cell Line | Cancer Type | Assay | Effective Concentration (RP-6306) | Reference |
| U2OS | Osteosarcoma | Cell Viability | Synergistic at 100 nM (with Wee1 inhibitor) | [2] |
| OVCAR3 | Ovarian Cancer | Cell Viability | EC50: 26-93 nM | [2] |
| OVCAR8 | Ovarian Cancer | Cell Viability | Synergistic at low nM concentrations (with Wee1 inhibitor) | [2] |
| COV318 | Ovarian Cancer | Cell Viability | Synergistic at low nM concentrations (with Wee1 inhibitor) | [2] |
| COV362 | Ovarian Cancer | Cell Viability | Synergistic at low nM concentrations (with Wee1 inhibitor) | [2] |
| KURAMOCHI | Ovarian Cancer | Cell Viability | Synergistic at low nM concentrations (with Wee1 inhibitor) | [2] |
| HeLa | Cervical Cancer | Mitotic Entry Analysis | 250 nM (Adavosertib - Wee1/Myt1 inhibitor) | [3] |
| MDA-MB-231 | Breast Cancer | Cell Viability | IC50 increase with Myt1 overexpression | [1] |
Note: It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal this compound concentration.
Signaling Pathways and Experimental Workflows
G2/M Checkpoint Signaling Pathway
The G2/M checkpoint is a complex signaling network that integrates signals from DNA damage sensors to control the activity of the Cyclin B-CDK1 complex.
Caption: G2/M Checkpoint Signaling Pathway.
Experimental Workflow for Determining Optimal this compound Concentration
This workflow outlines the key steps to determine the optimal working concentration of this compound for your experiments.
Caption: Experimental workflow for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's information, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.8042 mg of this compound (MW: 380.42 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 2,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 2 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., concentrations around the determined IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population followed by an increase in the sub-G1 population (indicative of apoptosis) is expected with Myt1 inhibition.
Western Blot for Phospho-CDK1 (Thr14/Tyr15)
This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of its direct downstream target, CDK1.
Materials:
-
Cells of interest
-
6-well cell culture plates or larger flasks
-
This compound stock solution
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-CDK1 (Thr14)
-
Anti-phospho-CDK1 (Tyr15)
-
Anti-total CDK1
-
Anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound at various concentrations and for different time points (a short time course, e.g., 1, 2, 4, 8 hours, is recommended to observe changes in phosphorylation).
-
Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the signal for phospho-CDK1 (Thr14/Tyr15) with this compound treatment would confirm its inhibitory activity.
Mandatory Visualizations
Downstream Consequences of Myt1 Inhibition
Inhibition of Myt1 in cancer cells with a compromised G1 checkpoint leads to a cascade of events culminating in cell death.
Caption: Downstream effects of Myt1 inhibition.
Conclusion
Determining the optimal working concentration of this compound is essential for obtaining reliable and reproducible results. The protocols and information provided in these application notes offer a comprehensive framework for researchers to effectively utilize this potent Myt1 inhibitor. By systematically performing dose-response studies and validating the mechanism of action through cell cycle analysis and western blotting, investigators can confidently select the appropriate concentrations for their specific experimental needs, thereby advancing our understanding of the G2/M checkpoint and its potential as a therapeutic target in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-CDK1 (Thr14, Tyr15) Polyclonal Antibody (44-686G) [thermofisher.com]
- 6. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for High-Throughput Screening of Myt1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 kinase, a key negative regulator of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic target in oncology.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Myt1 prevents premature entry into mitosis, allowing for DNA repair.[2][3] Cancer cells, often deficient in the G1/S checkpoint, exhibit a heightened reliance on the G2/M checkpoint for survival, rendering them particularly vulnerable to Myt1 inhibition.[2] Inhibition of Myt1 can trigger mitotic catastrophe and selective apoptosis in cancer cells, making it an attractive strategy for cancer therapy.[1][2]
Myt1-IN-2 is a potent and selective inhibitor of Myt1 kinase with a reported IC50 of less than 10 nM. These application notes provide detailed protocols for high-throughput screening (HTS) of this compound and other potential Myt1 inhibitors using both biochemical and cell-based assays.
Myt1 Signaling Pathway
Myt1 is a central node in the G2/M checkpoint signaling pathway. Its primary function is to inhibit CDK1 activity through phosphorylation. The activity of Myt1 itself is regulated by several upstream kinases.
References
Application Notes and Protocols for Myt1-IN-2 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Myt1-IN-2, a potent and selective inhibitor of the Myt1 kinase, for inducing mitotic catastrophe in cancer cells. This document includes the mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in utilizing this compound as a tool in cancer biology and drug development.
Introduction
Myt1 kinase, a member of the Wee1 family, is a critical negative regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis. In many cancer cells, the G2/M checkpoint is crucial for survival, allowing time for DNA repair before cell division. Inhibition of Myt1 kinase presents a promising therapeutic strategy to selectively target these cancer cells.
This compound is a potent small molecule inhibitor of Myt1 with a reported IC50 of less than 10 nM[1][2]. By inhibiting Myt1, this compound forces cancer cells with a compromised G1 checkpoint to enter mitosis prematurely, leading to mitotic catastrophe and subsequent apoptotic cell death. This targeted approach offers the potential for synthetic lethality in tumors with specific genetic vulnerabilities, such as CCNE1 amplification, and can enhance the efficacy of DNA-damaging chemotherapeutic agents[2][3].
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the normal regulation of the cell cycle. The core of its mechanism lies in the inhibition of Myt1 kinase, which in turn leads to the activation of the CDK1/Cyclin B complex. This premature activation pushes the cell into mitosis without proper preparation, resulting in catastrophic mitotic events and cell death.
Caption: this compound inhibits Myt1 kinase, leading to premature CDK1/Cyclin B activation and mitotic catastrophe.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from other selective Myt1 inhibitors like RP-6306 (Lunresertib) can provide an indication of the expected potency and effects.
| Parameter | Inhibitor | Value | Cell Line | Reference |
| IC50 (Myt1) | This compound | < 10 nM | N/A | [1][2] |
| IC50 (Myt1) | RP-6306 | 2 nM | N/A | [2][3] |
| IC50 (Wee1) | RP-6306 | 4100 nM | N/A | [2][3] |
| IC50 (Adavosertib - Wee1 inhibitor) | Adavosertib | 120 nM (endogenous Myt1) | HeLa | [3][4] |
| IC50 (Adavosertib - Wee1 inhibitor) | Adavosertib | 308 nM (Myt1 overexpression) | HeLa | [3][4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cells. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Caption: General workflow for studying the effects of this compound on cancer cells.
Cell Viability Assay (Crystal Violet)
This assay determines the effect of this compound on cell proliferation and survival.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
10% acetic acid
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Stain the cells with 100 µL of Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plate extensively with water and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Western Blot for CDK1 Phosphorylation
This protocol assesses the direct molecular effect of this compound on its target pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated CDK1 to total CDK1.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. An increase in the G2/M population followed by an increase in the sub-G1 population (indicative of apoptosis) is expected.
Immunofluorescence for Mitotic Catastrophe
This method allows for the visualization of morphological changes associated with mitotic catastrophe.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for mitotic spindle), anti-phospho-Histone H3 (Ser10) (a mitotic marker)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and treat with this compound for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 30 minutes.
-
Incubate with primary antibodies (e.g., anti-α-tubulin at 1:500, anti-phospho-Histone H3 at 1:200) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies (1:1000) for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Look for hallmarks of mitotic catastrophe, such as multipolar spindles, micronuclei, and fragmented nuclei.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Complete growth medium
-
Crystal Violet staining solution
Protocol:
-
Treat a sub-confluent flask of cells with this compound for 24 hours.
-
Harvest the cells, count them, and seed a known number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency and the expected toxicity) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix and stain the colonies as described in the cell viability assay.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Conclusion
This compound is a valuable research tool for investigating the role of the G2/M checkpoint in cancer cells and for exploring Myt1 inhibition as a therapeutic strategy. The protocols provided herein offer a framework for characterizing the cellular and molecular effects of this compound, ultimately contributing to a better understanding of its potential in cancer therapy. Researchers should optimize these protocols for their specific experimental systems to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|T61615|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 3. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
Application Notes and Protocols: Myt1-IN-2 and PARP Inhibitor Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synergistic combination of targeted therapies is a promising strategy in oncology to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and protocols for investigating the combination of Myt1-IN-2, a potent and selective inhibitor of the Myt1 kinase, and PARP (Poly (ADP-ribose) polymerase) inhibitors. Myt1 is a key negative regulator of the G2/M cell cycle checkpoint, while PARP is crucial for DNA single-strand break repair.[1][2][3] The rationale for this combination lies in the concept of synthetic lethality, where the simultaneous inhibition of two distinct cellular pathways leads to cell death, while inhibition of either pathway alone is tolerated.[4][5]
Rationale for Combination Therapy
Myt1 kinase, a member of the Wee1-like kinase family, inhibits the entry into mitosis by phosphorylating and inactivating CDK1.[2][3] Inhibition of Myt1 with a potent agent like this compound (IC50 <10 nM) forces cells to prematurely enter mitosis, even in the presence of DNA damage, leading to mitotic catastrophe and apoptosis.[2][6]
PARP inhibitors function by blocking the repair of DNA single-strand breaks.[1] When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication.[7] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality.[1][4]
The combination of a Myt1 inhibitor and a PARP inhibitor is hypothesized to be synthetically lethal in cancer cells through a dual mechanism:
-
Increased DNA Damage: PARP inhibition leads to an accumulation of DNA damage.
-
Abrogation of the G2/M Checkpoint: Myt1 inhibition prevents the cell from arresting in the G2 phase to repair this damage, forcing damaged cells into mitosis and inducing cell death.
This strategy could be particularly effective in tumors that are proficient in homologous recombination and therefore less sensitive to PARP inhibitors alone.
Data Presentation
Table 1: Illustrative In Vitro Cytotoxicity Data
This table presents hypothetical IC50 values for this compound and a PARP inhibitor (e.g., Olaparib) as single agents and in combination in a panel of cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound IC50 (nM) | PARP Inhibitor IC50 (µM) | Combination this compound IC50 (nM) | Combination PARP Inhibitor IC50 (µM) | Combination Index (CI) |
| OVCAR-3 (Ovarian) | 15 | 5 | 3 | 0.8 | 0.45 |
| MDA-MB-231 (Breast) | 25 | 8 | 6 | 1.2 | 0.52 |
| HCT116 (Colon) | 18 | 6 | 4 | 0.9 | 0.48 |
| A549 (Lung) | 30 | 10 | 8 | 1.5 | 0.58 |
Note: The data presented in this table is illustrative and intended to represent the expected synergistic outcomes of the combination therapy.
Table 2: Illustrative Apoptosis Induction Data
This table shows hypothetical data for the percentage of apoptotic cells (Annexin V positive) after treatment with this compound and a PARP inhibitor, alone and in combination.
| Treatment Group | OVCAR-3 (% Apoptotic Cells) | MDA-MB-231 (% Apoptotic Cells) |
| Vehicle Control | 5 | 4 |
| This compound (5 nM) | 15 | 12 |
| PARP Inhibitor (1 µM) | 10 | 8 |
| Combination | 45 | 38 |
Note: The data presented in this table is illustrative and intended to represent the expected synergistic outcomes of the combination therapy.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete growth medium.
-
For combination studies, prepare a fixed-ratio dilution series of both inhibitors.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a PARP inhibitor, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the PARP inhibitor, or the combination at predetermined concentrations (e.g., near the IC50 values). Include a vehicle control.
-
Incubate for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and a PARP inhibitor, alone and in combination, on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PARP inhibitor
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described in the apoptosis assay protocol.
-
Incubate for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. aacr.org [aacr.org]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
Application Notes and Protocols for Myt1-IN-2 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, has emerged as a promising target in cancer therapy.[1][2] By phosphorylating and inactivating CDK1, Myt1 prevents premature entry into mitosis, allowing cancer cells to repair DNA damage and continue their proliferation.[3][4][5] Overexpression of Myt1 has been linked to resistance to various cancer therapies, making its inhibition a strategic approach to sensitize tumors to treatment.[6] Myt1-IN-2 is a potent and selective inhibitor of Myt1 kinase. This document provides detailed application notes and protocols for the evaluation of this compound in patient-derived xenograft (PDX) models, offering a framework for preclinical efficacy and pharmacodynamic studies.
Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue directly into immunodeficient mice, are a powerful tool in translational oncology research.[7][8][9] They are known to preserve the histological and genetic characteristics of the original patient's tumor, providing a more clinically relevant platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[10][11][12]
Myt1 Signaling Pathway in Cancer
Myt1, along with the related kinase Wee1, acts as a critical gatekeeper for mitotic entry. In cancer cells, which often exhibit a defective G1 checkpoint, reliance on the G2/M checkpoint is heightened for survival. Myt1 and Wee1 phosphorylate CDK1 at inhibitory sites (Threonine 14 and Tyrosine 15 for Myt1), keeping the CDK1/Cyclin B complex inactive.[4] Inhibition of Myt1 by this compound is expected to prevent this inhibitory phosphorylation, leading to premature activation of CDK1 and forcing cancer cells into mitosis with unrepaired DNA damage, ultimately resulting in mitotic catastrophe and cell death.[5]
Quantitative Data from Preclinical Studies
While specific in vivo data for this compound in PDX models is not yet widely published, the following tables represent the types of quantitative data that should be generated during such studies. The values presented are hypothetical and for illustrative purposes.
Table 1: In Vivo Efficacy of this compound in PDX Models
| PDX Model ID | Cancer Type | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |
| PDX-001 | Ovarian Cancer | 25 | Daily | 45 | <0.05 |
| PDX-001 | Ovarian Cancer | 50 | Daily | 78 | <0.01 |
| PDX-002 | Lung Adenocarcinoma | 50 | Daily | 62 | <0.01 |
| PDX-003 | Triple-Negative Breast Cancer | 50 | Daily | 85 | <0.001 |
Table 2: Pharmacodynamic Biomarker Analysis in PDX Tumors
| PDX Model ID | Treatment Group | p-CDK1 (Thr14/Tyr15) (% Change vs. Vehicle) | p-Histone H3 (Ser10) (% Change vs. Vehicle) |
| PDX-001 | Vehicle | 0 | 0 |
| PDX-001 | This compound (50 mg/kg) | - 65 | + 120 |
| PDX-003 | Vehicle | 0 | 0 |
| PDX-003 | This compound (50 mg/kg) | - 75 | + 150 |
Experimental Protocols
I. Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected in sterile media (e.g., DMEM with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG) or similar).
-
Surgical instruments (scalpels, forceps).
-
Matrigel (optional).
-
Anesthesia and analgesics.
-
Sterile PBS.
Procedure:
-
Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin over the desired implantation site (e.g., flank for subcutaneous models, or orthotopic site).
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice regularly for tumor growth, body weight, and overall health.
-
Tumor volume can be measured using calipers (Volume = (Length x Width²)/2).
-
-
Tumor Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 1 for implantation into new recipient mice. It is recommended to use low-passage tumors for efficacy studies to maintain the characteristics of the original patient tumor.[13]
-
II. This compound Efficacy Study in Established PDX Models
This protocol describes a typical in vivo efficacy study once PDX tumors are established and have reached a suitable size.
Materials:
-
Mice with established PDX tumors (tumor volume ~100-200 mm³).
-
This compound formulated in an appropriate vehicle.
-
Vehicle control.
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Calipers for tumor measurement.
-
Anesthesia.
Procedure:
-
Study Initiation:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound at various doses) with comparable mean tumor volumes.
-
-
Drug Administration:
-
Administer this compound or vehicle according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
At the end of the study, euthanize the mice and collect tumors, blood, and other tissues for further analysis.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
III. Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the analysis of target engagement and downstream effects of this compound in PDX tumor tissue.
Materials:
-
PDX tumor samples collected at various time points after treatment.
-
Protein lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting or immunohistochemistry (e.g., anti-p-CDK1 (Thr14/Tyr15), anti-p-Histone H3 (Ser10), anti-total CDK1).
-
Equipment for Western blotting or immunohistochemistry.
Procedure:
-
Sample Preparation:
-
Homogenize tumor tissue in lysis buffer to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the biomarkers of interest, followed by secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissue in formalin and embed in paraffin.
-
Section the paraffin blocks and perform IHC staining using specific antibodies.
-
Analyze the staining intensity and distribution within the tumor sections.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for evaluating this compound in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. schrodinger.com [schrodinger.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. international-biopharma.com [international-biopharma.com]
- 8. Patient-Derived-Xenografts in Mice: A Preclinical Platform for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current research developments of patient-derived tumour xenograft models (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 12. championsoncology.com [championsoncology.com]
- 13. criver.com [criver.com]
Application Notes and Protocols for Immunofluorescence Analysis of Myt1-IN-2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 is a crucial cell cycle kinase that, in conjunction with Wee1, acts as a negative regulator of the G2/M transition.[1][2] It accomplishes this by phosphorylating and inactivating the Cdk1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF).[1][3] Myt1 is primarily localized to the cytoplasm, where it is associated with the endoplasmic reticulum and the Golgi apparatus.[1][4]
Myt1-IN-2 is a potent and selective inhibitor of Myt1 kinase.[5] By inhibiting Myt1, this compound prevents the inhibitory phosphorylation of Cdk1, leading to the premature activation of the Cdk1/Cyclin B1 complex.[6] This forces cells to enter mitosis prematurely, often with unrepaired DNA, which can result in a cellular crisis known as mitotic catastrophe and subsequent apoptotic cell death.[3][6] This mechanism is of particular interest in cancer therapy, as many cancer cells have a defective G1/S checkpoint and are therefore more reliant on the G2/M checkpoint for survival.[7]
These application notes provide a detailed immunofluorescence protocol to visualize and quantify the cellular effects of this compound treatment. The protocol focuses on key markers of the G2/M transition, mitotic entry, and mitotic catastrophe.
Signaling Pathway of Myt1 in G2/M Checkpoint Control
The following diagram illustrates the role of Myt1 in the G2/M checkpoint and the effect of this compound.
Caption: Myt1 and Wee1 kinases inhibit the Cdk1/Cyclin B1 complex. This compound blocks Myt1, leading to premature mitotic entry.
Experimental Protocols
This section details the immunofluorescence protocols for analyzing key cellular markers following this compound treatment.
Cell Culture and Treatment
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Culture cells in appropriate growth medium overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the appropriate duration (e.g., 24 hours).
General Immunofluorescence Staining Protocol
This protocol can be adapted for the specific primary antibodies listed in the subsequent sections.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its recommended concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the appropriate fluorescently-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Specific Antibody Staining Protocols and Expected Outcomes
The following table summarizes the key markers to investigate and the expected outcomes following this compound treatment.
| Target Protein | Function / Marker | Primary Antibody (Example) | Expected Outcome with this compound Treatment |
| Cyclin B1 | Regulates Cdk1 activity and subcellular localization is cell cycle-dependent. | Rabbit anti-Cyclin B1 | Increased nuclear localization in interphase-like cells, indicating premature mitotic commitment. |
| Phospho-Histone H3 (Ser10) | A marker for condensed chromatin, indicating entry into mitosis. | Mouse anti-Phospho-Histone H3 (Ser10) | Increased percentage of cells positive for this marker, confirming entry into mitosis. |
| γH2AX | A marker for DNA double-strand breaks. | Rabbit anti-γH2AX | Increased formation of nuclear foci, indicative of DNA damage resulting from premature mitotic entry. |
| α-Tubulin | A major component of microtubules, allows for visualization of the mitotic spindle. | Mouse anti-α-Tubulin | Abnormal mitotic spindle morphology, such as multipolar spindles, characteristic of mitotic catastrophe. |
| DAPI | Stains DNA, allowing for visualization of nuclear morphology. | N/A | Increased incidence of fragmented nuclei, micronuclei, and abnormal chromosome condensation, all hallmarks of mitotic catastrophe. |
Data Presentation
Quantitative data from immunofluorescence imaging should be summarized in tables for clear comparison between control and this compound treated cells.
Table 1: Quantification of Cellular Phenotypes after this compound Treatment
| Treatment | % of Cells with Nuclear Cyclin B1 | % of Phospho-Histone H3 (Ser10) Positive Cells | Average Number of γH2AX Foci per Cell | % of Cells with Abnormal Spindles | % of Cells Exhibiting Mitotic Catastrophe |
| Vehicle Control | |||||
| This compound (Concentration 1) | |||||
| This compound (Concentration 2) |
Note: Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the immunofluorescence analysis of this compound treated cells.
Caption: A step-by-step workflow for the immunofluorescence staining of cells treated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DAPI Staining : Rab Lab Flow Cytometry Facility [pathology.washington.edu]
- 3. One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 5. Visualizing histone modifications in living cells: spatiotemporal dynamics of H3 phosphorylation during interphase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of Myt1-IN-2 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1, a member of the Wee1 family of protein kinases, is a critical regulator of the G2/M cell cycle checkpoint. It inhibits cell cycle progression into mitosis by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][2] Dysregulation of the G2/M checkpoint is a common feature of many cancers, making Myt1 an attractive therapeutic target. Myt1-IN-2 is a potent and selective inhibitor of Myt1 kinase.[3] This document provides detailed application notes and protocols for the analysis of this compound effects on target proteins using Western blotting. A key analog of this compound, lunresertib (RP-6306), is a selective PKMYT1 inhibitor that has demonstrated anticancer effects by inducing unscheduled activation of CDK1, leading to premature mitotic entry and DNA damage in cancer cells with specific genetic vulnerabilities, such as CCNE1 amplification.[4][5][6][7][8][9]
Data Presentation
The following tables summarize the quantitative effects of the Myt1 inhibitor RP-6306 (a close analog of this compound) on cancer cell lines, as determined by various cellular assays. This data is representative of the expected outcomes when analyzing the effects of this compound.
Table 1: Dose-Response of RP-6306 on CDK1 Phosphorylation in HCC1569 Cells
| RP-6306 Concentration | CDK1-pT14 Levels (Normalized to Total CDK1) | CDK1-pY15 Levels (Normalized to Total CDK1) |
| 0 nM (Control) | 100% | 100% |
| 7.5 nM | ~50% | >90% |
| 500 nM | Significantly Reduced | Minimally Affected |
| >2 µM | Significantly Reduced | ~50% |
Data extrapolated from IC50 values presented in research articles.[5][6]
Table 2: Cytotoxicity of RP-6306 in CCNE1-Amplified vs. Non-Amplified Cell Lines
| Cell Line | CCNE1 Status | RP-6306 EC50 (nM) |
| HCC1569 | Amplified | 26 - 93 |
| OVCAR3 | Amplified | 26 - 93 |
| SUM149PT | Non-Amplified | 616 - 913 |
| FT282 (Parental) | Non-Amplified | 616 - 913 |
Data represents the range of EC50 values observed in various studies.[5][6]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound for subsequent Western blot analysis.
Materials:
-
Cancer cell line of interest (e.g., HCC1569, OVCAR3 for CCNE1-amplified models)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or analog like RP-6306)
-
DMSO (vehicle control)
-
6-well or 10 cm cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed the cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours). The optimal time should be determined empirically for the specific cell line and experimental goals.
Protocol 2: Western Blot Analysis of this compound Treated Cells
This protocol outlines the steps for preparing cell lysates, performing SDS-PAGE, transferring proteins, and immunodetection to analyze the effects of this compound.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1 (Thr14), anti-p-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1, anti-γH2AX, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
A. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to fresh, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
B. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
C. Protein Transfer
-
Equilibrate the gel, membranes, and filter papers in transfer buffer.
-
Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet, semi-dry, or dry).
-
Transfer the proteins from the gel to the membrane. Transfer times and voltage will vary depending on the system used.
D. Immunodetection
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibody dilutions should be optimized but can be started based on the manufacturer's datasheet.
-
The following day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensities. Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize to the total protein levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for Western blot analysis.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. embopress.org [embopress.org]
- 4. Low Molecular Weight Cyclin E Confers a Vulnerability to PKMYT1 Inhibition in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Molecular Weight Cyclin E Confers a Vulnerability to PKMYT1 Inhibition in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Myt1-IN-2 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, plays a crucial role in preventing premature entry into mitosis by inhibitory phosphorylation of CDK1.[1][2][3] In cancer, where cell cycle checkpoints are often dysregulated, targeting Myt1 presents a promising therapeutic strategy. Myt1-IN-2 is a potent inhibitor of Myt1 with a reported IC50 of less than 10 nM.[4] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. A primary mechanism of resistance to inhibitors of the related Wee1 kinase is the upregulation of Myt1, suggesting a similar mechanism may confer resistance to direct Myt1 inhibitors.[5][6][7][8]
These application notes provide a comprehensive guide for developing this compound resistant cell line models. Such models are invaluable tools for elucidating resistance mechanisms, identifying novel therapeutic strategies to overcome resistance, and for the preclinical evaluation of next-generation Myt1 inhibitors. The protocols provided herein are based on established methodologies for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.
Data Presentation
Table 1: In Vitro Potency of Myt1 Inhibitors
This table summarizes the in vitro potency of this compound and a structurally related Myt1 inhibitor, RP-6306 (lunresertib), against Myt1 kinase. This information is critical for determining the starting concentrations for generating resistant cell lines.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Myt1 | < 10 | [4] |
| RP-6306 (lunresertib) | Myt1 | 2 - 14 | [9] |
Table 2: Example of Acquired Resistance to a Wee1 Inhibitor Through Myt1 Overexpression
This table illustrates the shift in IC50 values for the Wee1 inhibitor, Adavosertib, in a cell line with induced Myt1 overexpression, demonstrating the principle of Myt1-mediated resistance. A similar magnitude of resistance can be anticipated for this compound resistant lines.
| Cell Line | Treatment | IC50 (Adavosertib, nM) | Fold Resistance | Reference |
| HeLa | Control | 150 | 1.0 | [3] |
| HeLa | Myt1 Overexpression | 450 | 3.0 | [3] |
Experimental Protocols
Protocol 1: Determination of the Initial Inhibitory Concentration (IC50) of this compound
Objective: To determine the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line of choice (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Dilution: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound Resistant Cell Lines by Stepwise Dose Escalation
Objective: To generate a cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
-
Monitoring and Recovery: Monitor the cells for signs of cell death. Initially, a significant portion of the cell population may die. The surviving cells will begin to proliferate.
-
Subculture: When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound. At each passage, cryopreserve a vial of cells as a backup.
-
Dose Escalation: Once the cells are growing robustly at the current drug concentration (stable doubling time), increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 2-4, gradually increasing the this compound concentration. This process can take several months.
-
Resistance Confirmation: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.
-
Clonal Selection (Optional): Once a resistant population is established, single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.
-
Characterization: The resulting resistant cell line should be characterized to confirm the mechanism of resistance, for example, by assessing Myt1 protein levels via Western blot.
Mandatory Visualizations
Myt1 Signaling Pathway
Caption: Myt1 kinase inhibits the G2/M transition by phosphorylating CDK1.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Stepwise dose escalation workflow for generating resistant cell lines.
Logical Relationship of Myt1 Overexpression and Drug Resistance
Caption: Myt1 overexpression can lead to resistance to Myt1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. wchrird.ca [wchrird.ca]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Myt1-IN-2 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Myt1-IN-2, a potent inhibitor of the Myt1 kinase (also known as PKMYT1). This compound has an IC50 of less than 10 nM and is under investigation for its anticancer effects.[1]
Troubleshooting Guide
This guide is designed to help you identify and solve common issues related to this compound resistance in your cancer cell models.
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or has developed resistance. What is the likely mechanism and how can I confirm it?
Answer:
A primary mechanism for acquired resistance to inhibitors of the G2/M checkpoint is the overexpression of the Myt1 kinase itself.[2][3][4] Myt1 and the related kinase Wee1 are partially redundant in their function of inhibiting Cyclin-Dependent Kinase 1 (CDK1) to prevent premature entry into mitosis.[2] Upregulation of Myt1 can compensate for the inhibitory effect of this compound, thereby reducing ectopic CDK1 activity and allowing cancer cells to survive.[2][3]
Experimental Workflow to Confirm Myt1 Overexpression:
Caption: Workflow for identifying Myt1 overexpression as a resistance mechanism.
To overcome Myt1-mediated resistance, consider the following strategies:
-
Dual Inhibition of Myt1 and Wee1: Since Myt1 and Wee1 have redundant functions, co-inhibition can be a powerful strategy. Combining this compound with a Wee1 inhibitor, such as adavosertib (MK-1775), has been shown to be synergistic in killing cancer cells, especially those overexpressing Myt1.[5][6][7] This combination can lead to synthetic lethality.[5][6][7]
-
Combination with DNA-Damaging Agents: Myt1 inhibition can potentiate the effects of chemotherapy.[8] Combining this compound with agents like gemcitabine or alkylating agents can push cells with unresolved DNA damage into mitosis, leading to mitotic catastrophe and apoptosis.[8][9]
-
Combination with ATR Inhibitors: The ATR-Chk1 pathway also plays a role in the G2/M checkpoint.[10] Myt1 overexpression has been shown to confer resistance to ATR inhibitors.[10] Conversely, combining a Myt1 inhibitor with an ATR inhibitor may be a synergistic approach to overcoming resistance.
Issue 2: Intrinsic Resistance to this compound in a New Cell Line
Question: I am screening a new cancer cell line, and it appears to be intrinsically resistant to this compound. What are the potential reasons?
Answer:
Intrinsic resistance to this compound can be multifactorial. Here are some possibilities:
-
High Basal Myt1 Levels: Similar to acquired resistance, cell lines with naturally high expression of Myt1 may be less sensitive to its inhibition.[2]
-
Low Replication Stress: The efficacy of Myt1 inhibitors is often heightened in cancer cells experiencing high levels of replication stress, such as those with CCNE1 amplification.[8][11][12] Cells with low intrinsic replication stress may be less dependent on the Myt1-regulated G2/M checkpoint for survival.
-
Functional p53: In some contexts, the presence of a functional p53 pathway may provide an alternative mechanism for cell cycle arrest, rendering cells less sensitive to Myt1 inhibition. The combination of the Myt1 inhibitor lunresertib with gemcitabine was shown to be particularly effective in ER+ breast cancer cells without functional p53.[13]
-
Upregulation of Parallel Pathways: Activation of other checkpoint kinases, such as those in the ATR-Chk1 pathway, could compensate for Myt1 inhibition.[10]
Troubleshooting Steps:
-
Assess Basal Myt1 and Wee1 Levels: Use Western blotting to compare the protein levels of Myt1 and Wee1 in your resistant cell line to a known sensitive cell line.
-
Evaluate Cell Cycle Profile: Analyze the cell cycle distribution of the resistant line at baseline and after treatment with this compound using flow cytometry. A lack of G2/M checkpoint abrogation may indicate an alternative mechanism of cell cycle control.
-
Characterize Genetic Background: Determine the status of key genes related to cell cycle control and DNA damage response, such as TP53 and CCNE1 amplification.
Quantitative Data Summary
The following table summarizes the impact of Myt1 overexpression on the IC50 values of various cell cycle and DNA damage checkpoint kinase inhibitors in HeLa cells. This data illustrates how increased Myt1 levels can confer resistance.
| Inhibitor | Target(s) | IC50 (nM) - Control Cells | IC50 (nM) - Myt1 Overexpressing Cells | Fold Change in Resistance |
| Adavosertib | Wee1 | 239.5 | 682.3 | 2.85 |
| AZD6738 | ATR | 722.9 | 1631.0 | 2.26 |
| UCN-01 | Chk1 | 240.2 | 511.2 | 2.13 |
| PD166285 | Wee1/Myt1 | 181.7 | 258.9 | 1.43 |
Data adapted from Sokhi et al., Front Cell Dev Biol, 2023.[10]
Signaling Pathways
The G2/M checkpoint is regulated by a balance of kinase and phosphatase activities, primarily centered around CDK1.
Caption: Simplified signaling pathway of the G2/M cell cycle checkpoint.
Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet)
This assay is used to determine the IC50 of this compound and assess changes in drug sensitivity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72-96 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash extensively with water and allow the plate to dry.
-
-
Quantification:
-
Solubilize the stain with 10% acetic acid.
-
Read the absorbance at 590 nm using a plate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50.
Protocol 2: Western Blot for Myt1 Expression
This protocol is used to detect the levels of Myt1 protein in parental versus resistant cells.
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Myt1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective inhibitor of Myt1 kinase. Myt1 is a protein that phosphorylates and inactivates CDK1, a key driver of mitotic entry. By inhibiting Myt1, this compound causes the premature activation of CDK1, forcing cancer cells to enter mitosis before they are ready, which can lead to a form of cell death called mitotic catastrophe.
Q2: In which cancer types is this compound likely to be most effective? A2: Myt1 inhibitors are predicted to be most effective in cancers with high levels of replication stress and a dependency on the G2/M checkpoint.[8] A key example is cancers with CCNE1 amplification, where Myt1 inhibition has been shown to be synthetically lethal.[9][12] Additionally, Myt1 inhibition may be effective in overcoming resistance to CDK4/6 inhibitors in ER+ breast cancer.[13]
Q3: Can I use a dual Wee1/Myt1 inhibitor instead of combining this compound with a Wee1 inhibitor? A3: Yes, several dual Wee1/Myt1 inhibitors, such as PD166285 and SGR-3515, are being investigated.[10][14] These compounds are designed to simultaneously target both kinases, which may overcome resistance mediated by the upregulation of Myt1 and leverage the synthetic lethal relationship between the two kinases.[14]
Q4: How can I functionally validate that Myt1 overexpression is causing resistance in my cell line? A4: The most direct way is to use RNA interference (siRNA or shRNA) to knock down the expression of Myt1 in your resistant cell line.[2] If Myt1 knockdown restores sensitivity to this compound, it confirms that Myt1 overexpression is a key driver of the resistance phenotype.
Q5: Are there any known biomarkers that predict sensitivity to Myt1 inhibitors? A5: High levels of CCNE1 amplification are a promising biomarker for sensitivity to Myt1 inhibitors.[12] Conversely, high protein levels of Myt1 are associated with resistance to G2/M checkpoint inhibitors.[2] Therefore, a low Myt1 to high CCNE1 ratio could indicate potential sensitivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reparerx.com [reparerx.com]
- 7. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. schrodinger.com [schrodinger.com]
Myt1 Inhibition: A Targeted Approach to Cancer Cell Cytotoxicity
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the differential cytotoxicity of Myt1 inhibitors in normal versus cancer cells. The information is tailored for users encountering specific issues during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the differential cytotoxicity of Myt1 inhibitors between normal and cancer cells?
A1: The differential cytotoxicity of Myt1 inhibitors stems from the distinct cell cycle regulation in normal versus cancer cells. Many cancer cells have a defective G1 checkpoint, making them heavily reliant on the G2/M checkpoint for DNA repair before entering mitosis. Myt1 kinase is a key negative regulator of the G2/M transition through the inhibitory phosphorylation of CDK1.[1] Inhibition of Myt1 in these cancer cells leads to premature entry into mitosis with unrepaired DNA damage, resulting in mitotic catastrophe and subsequent apoptosis.[2] In contrast, normal cells have intact cell cycle checkpoints and are not as dependent on Myt1 for regulating mitotic entry, rendering them less susceptible to Myt1 inhibition.[3]
Q2: Which cancer cell types are particularly sensitive to Myt1 inhibition?
A2: Cancer cells with specific genetic alterations, such as Cyclin E1 (CCNE1) amplification, have shown heightened sensitivity to Myt1 inhibitors like Lunresertib (RP-6306).[1][4] This is due to a concept known as synthetic lethality, where the combination of CCNE1 amplification and Myt1 inhibition is lethal to the cell, while either alteration alone is not.
Q3: What is the mechanism of action of Myt1 inhibitors?
A3: Myt1 inhibitors, such as Myt1-IN-2 and Lunresertib (RP-6306), are potent and selective inhibitors of Myt1 kinase.[5] Myt1 is a dual-specificity kinase that phosphorylates CDK1 on threonine 14 (Thr14) and tyrosine 15 (Tyr15), which inhibits its activity and prevents the cell from entering mitosis.[1] By inhibiting Myt1, these compounds prevent the inhibitory phosphorylation of CDK1, leading to its untimely activation and forcing the cell into premature mitosis.[6]
Data Presentation: Comparative Cytotoxicity of a Myt1 Inhibitor
The following table summarizes the cytotoxic effects of the selective Myt1 inhibitor, Lunresertib (RP-6306), on a panel of cancer cell lines, highlighting the increased sensitivity of cells with CCNE1 amplification. Data on normal cells is limited in direct comparative studies, but preclinical data suggests Myt1 is dispensable for normal cell viability, indicating a favorable therapeutic window.[3]
| Cell Line | Cancer Type | CCNE1 Status | EC50 (nM) of Lunresertib (RP-6306) | Reference |
| HCC1569 | Breast Cancer | Amplified | 26 - 93 | [4] |
| SNU8 | Gastric Cancer | Amplified | 26 - 93 | [4] |
| OVCAR3 | Ovarian Cancer | Amplified | 26 - 93 | [4] |
| KYSE30 | Esophageal Cancer | Normal | 600 - 1000 | [7] |
| TOV-112D | Ovarian Cancer | Normal | 600 - 1000 | [7] |
| NUGC3 | Gastric Cancer | Normal | 600 - 1000 | [7] |
| RPE1-hTERT (Normal-like) | Retinal Pigment Epithelium | Normal | High (PKMYT1 knockout is viable) | [8] |
Note: EC50 values for CCNE1 normal cell lines are significantly higher, indicating lower sensitivity. The viability of normal-like RPE1 cells after PKMYT1 knockout further supports the differential effect.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with a Myt1 inhibitor using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
Myt1 inhibitor (e.g., this compound or Lunresertib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Myt1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of a Myt1 inhibitor on the cell cycle distribution.
Materials:
-
Cancer and normal cell lines
-
6-well plates
-
Myt1 inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Ethanol (70%, ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Myt1 inhibitor at the desired concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. A decrease in the G2/M population and an increase in the sub-G1 population would indicate apoptosis following mitotic catastrophe.
Mandatory Visualizations
Caption: Myt1 Inhibition Signaling Pathway.
Caption: Experimental Workflow Diagram.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in MTT assay results | - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete solubilization of formazan crystals. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Ensure complete dissolution of crystals by gentle mixing or longer incubation with the solubilization buffer. |
| Myt1 inhibitor shows low cytotoxicity in a known sensitive cancer cell line | - Inactive compound.- Incorrect concentration.- Short incubation time. | - Check the storage and handling of the inhibitor.- Verify the dilution calculations and perform a dose-response curve.- Extend the incubation period (e.g., up to 96 hours). |
| No significant difference in cytotoxicity between cancer and normal cells | - The "normal" cell line may have some transformed characteristics.- The cancer cell line is not dependent on the G2/M checkpoint. | - Use a well-characterized primary normal cell line.- Select cancer cell lines with known G1 checkpoint defects or CCNE1 amplification. |
| In cell cycle analysis, no increase in sub-G1 peak is observed despite cell death | - Apoptosis is occurring without significant DNA fragmentation at the time of analysis.- Cell death is occurring through a different mechanism (e.g., necrosis). | - Perform a time-course experiment to capture the peak of apoptosis.- Use an alternative cell death assay (e.g., Annexin V/PI staining). |
| Unexpected cell cycle arrest at G1 or S phase | - Off-target effects of the Myt1 inhibitor at high concentrations. | - Use the lowest effective concentration of the inhibitor.- Confirm the selectivity of the inhibitor against other kinases. |
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Repare Therapeutics Reports Proof of Concept for Lunresertib (RP-6306) in Clinic, Initial Monotherapy Data from Phase 1 MYTHIC Clinical Trial and Early Insights from Ongoing Combination Trials | Financial Post [financialpost.com]
- 4. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. | BioWorld [bioworld.com]
- 8. biorxiv.org [biorxiv.org]
Navigating Unexpected Experimental Outcomes with Myt1-IN-2: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Myt1-IN-2, a potent inhibitor of Myt1 kinase.
Understanding this compound: Mechanism of Action
This compound is a potent and specific inhibitor of the membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (Myt1), with an IC50 of less than 10 nM.[1] Myt1 is a key negative regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates the cyclin-dependent kinase 1 (Cdk1, also known as Cdc2), preventing premature entry into mitosis.[2][3][4] By inhibiting Myt1, this compound is expected to cause a decrease in the inhibitory phosphorylation of Cdk1, leading to its activation and forcing cells to enter mitosis.[5] In cancer cells with compromised cell cycle checkpoints, this can lead to mitotic catastrophe and subsequent cell death.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results that may arise during your experiments with this compound.
FAQ 1: Why am I not observing the expected G2/M arrest or subsequent cell death after treating my cells with this compound?
Several factors can contribute to a lack of expected phenotype. Consider the following troubleshooting steps:
-
Cell Line Specificity: The effect of Myt1 inhibition can be cell-line dependent. Some cell lines may have redundant mechanisms to control mitotic entry, such as high levels of the Wee1 kinase, which also inhibits Cdk1.[4][7]
-
Myt1 Expression Levels: Cells with low endogenous levels of Myt1 may not be sensitive to its inhibition. Conversely, overexpression of Myt1 has been shown to confer resistance to other cell cycle checkpoint inhibitors and may require higher concentrations of this compound to achieve the desired effect.[8][9]
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Experimental Readout: The timing of your analysis is crucial. Premature mitotic entry can be transient. Time-lapse microscopy is the gold standard for observing mitotic kinetics. For endpoint assays, a time-course experiment is recommended to capture the peak of the effect.
Troubleshooting Workflow for Lack of Effect
Caption: A troubleshooting flowchart for addressing a lack of expected phenotype with this compound.
FAQ 2: My cells are showing unexpected toxicity or off-target effects. What could be the cause?
While this compound is a potent inhibitor, high concentrations or prolonged exposure may lead to off-target effects.
-
Confirm On-Target Effect: To verify that the observed phenotype is due to Myt1 inhibition, consider performing a rescue experiment. Overexpression of a drug-resistant Myt1 mutant, if available, should reverse the effects of this compound. Alternatively, siRNA-mediated knockdown of Myt1 should phenocopy the inhibitor's effect.
-
Assess Cell Viability: Utilize a secondary, mechanistically different cell viability assay to confirm the initial findings and rule out assay-specific artifacts.
-
Consider Combination Effects: If using this compound in combination with other drugs, be aware of potential synergistic toxicity. It has been shown that combining Myt1 and Wee1 inhibitors can lead to synthetic lethality.[7][10]
FAQ 3: I am observing a different cell cycle arrest profile than expected (e.g., S-phase arrest). Why might this be happening?
The cellular response to Myt1 inhibition can be complex and context-dependent.
-
Interplay with Other Checkpoints: Inhibition of the G2/M checkpoint can sometimes unmask issues at other cell cycle phases. For example, if cells have underlying DNA replication stress, forcing them into mitosis prematurely can activate other checkpoints or lead to cell death from S-phase.
-
Cellular Synchronization: If you are using synchronized cell populations, ensure the synchronization protocol itself does not induce a cell cycle block that confounds the effects of this compound.
Key Experimental Protocols
1. Western Blotting for Myt1 and Phospho-Cdk1
This protocol allows for the assessment of Myt1 protein levels and the phosphorylation status of its primary target, Cdk1.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Myt1, anti-phospho-Cdk1 (Tyr15), anti-total Cdk1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.
3. Time-Lapse Microscopy for Mitotic Entry
This technique provides a dynamic view of how this compound affects the timing of entry into mitosis.
-
Cell Seeding: Seed cells expressing a fluorescent nuclear marker (e.g., H2B-mCherry) in a glass-bottom dish.
-
Treatment and Imaging: Treat the cells with this compound or vehicle control. Acquire images every 10-15 minutes for 24-48 hours using a live-cell imaging system.
-
Analysis: Manually or automatically track individual cells to determine the time from a reference point (e.g., the start of imaging) to nuclear envelope breakdown (NEBD), which marks mitotic entry.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | < 10 nM | [1] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for investigating the effects of this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sdbonline.org [sdbonline.org]
- 3. PKMYT1 - Wikipedia [en.wikipedia.org]
- 4. sdbonline.org [sdbonline.org]
- 5. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reparerx.com [reparerx.com]
- 8. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Myt1-IN-2 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Myt1-IN-2, a hypothetical inhibitor of Myt1 kinase.
Myt1 Signaling Pathway
Myt1 kinase is a key negative regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates the Cyclin B-Cdk1 complex, preventing premature entry into mitosis. The activity of Myt1 is, in turn, regulated by upstream kinases such as Plk1. Understanding this pathway is crucial for interpreting experimental results with this compound.
Caption: Simplified Myt1 signaling pathway at the G2/M checkpoint.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to target the ATP-binding pocket of Myt1 kinase. By competitively inhibiting ATP binding, it prevents the phosphorylation of Myt1's substrates, primarily the Cdk1 subunit of the Cyclin B-Cdk1 complex. This leads to the abrogation of the G2/M checkpoint and forces cells into premature mitotic entry.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: How can I assess the purity of my this compound compound?
A3: The purity of this compound should be assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC will determine the percentage of the active compound relative to any impurities, while MS will confirm the identity of the compound by its mass-to-charge ratio.
Q4: What is the expected molecular weight of Myt1 protein?
A4: The expected molecular weight of full-length human Myt1 protein is approximately 55 kDa. However, the apparent molecular weight on an SDS-PAGE gel may vary slightly due to post-translational modifications.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
In Vitro Kinase Assay Troubleshooting
Problem 1: Low or no Myt1 kinase activity in the control group (without inhibitor).
| Possible Cause | Suggested Solution |
| Inactive Myt1 Enzyme | - Ensure the Myt1 protein has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.- Verify the purity and integrity of the Myt1 protein using SDS-PAGE.[1][2] |
| Suboptimal Assay Buffer | - Optimize the buffer components, including pH, salt concentration, and the concentration of MgCl2, which is a critical cofactor for kinase activity.[3] |
| Incorrect Substrate Concentration | - Titrate the substrate (e.g., a peptide substrate or recombinant Cyclin B-Cdk1) to determine the optimal concentration for the assay. |
| Low ATP Concentration | - Ensure the ATP concentration is appropriate for the assay. For IC50 determination, an ATP concentration close to the Km value for Myt1 is recommended.[4] |
Problem 2: Inconsistent IC50 values for this compound.
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | - Use calibrated pipettes and ensure proper mixing of all reagents. |
| Compound Precipitation | - Check the solubility of this compound in the assay buffer. If precipitation is observed, consider adjusting the solvent concentration or using a different buffer. |
| Variable Incubation Times | - Ensure consistent incubation times for all reactions. |
| Assay Interference | - Some compounds can interfere with the detection method (e.g., fluorescence quenching or enhancement). Run control experiments with the compound in the absence of the enzyme to check for interference.[5] |
Purity Assessment Troubleshooting
Problem 3: Multiple bands are observed on an SDS-PAGE gel for the purified Myt1 protein.
| Possible Cause | Suggested Solution |
| Protein Degradation | - Add protease inhibitors to the lysis and purification buffers. Keep samples on ice throughout the purification process. |
| Contaminating Proteins | - Optimize the purification protocol. Consider adding an additional purification step, such as ion-exchange or size-exclusion chromatography. |
| Post-translational Modifications | - Myt1 can be phosphorylated, which may lead to shifts in its migration on the gel.[6] To confirm, treat the protein with a phosphatase before running the gel. |
Problem 4: The mass spectrum of this compound shows unexpected peaks.
| Possible Cause | Suggested Solution |
| Compound Impurities | - The additional peaks may correspond to impurities from the synthesis process. Further purification of the compound may be necessary. |
| Adduct Formation | - Small molecules can form adducts with ions from the mobile phase (e.g., sodium or potassium). Analyze the mass differences to identify potential adducts. |
| Compound Degradation | - Ensure the compound is stable under the analysis conditions. Analyze a freshly prepared sample. |
Experimental Protocols
Protocol 1: SDS-PAGE for Myt1 Protein Purity Assessment
This protocol is a standard method to assess the purity and apparent molecular weight of the Myt1 protein.[1][2]
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Sample buffer (e.g., Laemmli buffer) containing a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or a more sensitive silver stain
-
Purified Myt1 protein sample
Procedure:
-
Prepare the protein sample by diluting it in sample buffer to a final concentration of 0.5-1.0 mg/mL.
-
Heat the sample at 95°C for 5 minutes to denature the proteins.
-
Load 10-20 µL of the denatured protein sample and 5 µL of the molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
Analyze the gel to assess the purity of the Myt1 protein. A single, sharp band at the expected molecular weight (approximately 55 kDa) indicates high purity.
Protocol 2: Myt1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay Adaptation)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and is designed to measure the inhibitory activity of this compound.[7]
Materials:
-
Recombinant Myt1 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase buffer
-
This compound compound
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 4 µL of the diluted this compound or control.
-
Add 8 µL of a 2X mixture of Myt1 kinase and Eu-anti-tag antibody to each well.
-
Add 4 µL of a 4X solution of the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Protocol 3: HPLC-MS for this compound Purity and Identity Assessment
This protocol outlines a general method for assessing the purity and confirming the identity of the this compound small molecule inhibitor.[8]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound sample dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject 5-10 µL of the diluted sample onto the HPLC column.
-
Run a gradient elution from low to high percentage of mobile phase B to separate the compound from any impurities.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The eluent is then introduced into the mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode, depending on the compound's properties.
-
Analyze the HPLC chromatogram to determine the purity of the compound based on the area of the main peak relative to the total peak area.
-
Analyze the mass spectrum to confirm the molecular weight of this compound.
Quantitative Data Summary
| Parameter | Expected Value | Method |
| Myt1 Protein Purity | >95% | SDS-PAGE with densitometry |
| This compound Purity | >98% | HPLC |
| This compound Identity | Expected Mass ± 5 ppm | Mass Spectrometry |
| Myt1 Kinase Activity (IC50) | To be determined empirically | In Vitro Kinase Assay |
Experimental Workflows and Logic Diagrams
Workflow for this compound Quality Control
This diagram illustrates the overall workflow for the quality control of a new batch of this compound.
Caption: Quality control workflow for this compound and Myt1 enzyme.
Troubleshooting Logic for Low Kinase Activity
This diagram provides a logical flow for troubleshooting low Myt1 kinase activity in an in vitro assay.
Caption: Decision tree for troubleshooting low Myt1 kinase activity.
References
- 1. Assessing protein purity using SDS PAGE [protocols.io]
- 2. SDS-PAGE Protocol | Rockland [rockland.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous Determination of Two Tyrosine Kinase Inhibitors in Tablets by HPLC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Myt1-IN-2 precipitation in cell culture media
Frequently Asked Questions (FAQs)
Q1: What is Myt1-IN-2 and why is it used in cell culture?
This compound is presumed to be a small molecule inhibitor of the Myt1 kinase. Myt1 kinase is a key regulator of the G2/M cell cycle checkpoint, primarily by phosphorylating and inactivating the CDK1/Cyclin B complex.[1][2][3] Inhibition of Myt1 is a therapeutic strategy being explored in cancer research to force cancer cells into premature and catastrophic mitosis.[4] In a research setting, this compound would be used to study the effects of Myt1 inhibition on cell cycle progression, DNA damage response, and to explore its potential as an anti-cancer agent.[4][5]
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecule inhibitors in cell culture media is a common issue and can be attributed to several factors:
-
Poor aqueous solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.
-
High final concentration: The concentration of the inhibitor may exceed its solubility limit in the media.
-
Solvent effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can cause the compound to precipitate when diluted into the aqueous media. High concentrations of organic solvents can be toxic to cells.
-
Interactions with media components: Components of the media, such as proteins and salts in fetal bovine serum (FBS), can interact with the inhibitor and reduce its solubility.
-
pH and temperature: The pH and temperature of the cell culture medium can influence the solubility of the compound.
-
Improper mixing: Inadequate mixing upon addition to the media can lead to localized high concentrations and precipitation.
Q3: What is the recommended solvent for dissolving this compound?
Without specific data for this compound, the general recommendation for hydrophobic small molecule inhibitors is to use a high-purity, sterile-filtered organic solvent such as dimethyl sulfoxide (DMSO). A high-concentration stock solution (e.g., 10-20 mM) should be prepared in the organic solvent first.
Q4: How can I prevent precipitation of this compound in my cell culture experiments?
To prevent precipitation, consider the following strategies:
-
Optimize the final concentration: Determine the lowest effective concentration of this compound for your experiments.
-
Use a serial dilution approach: When preparing your final working concentration, perform serial dilutions of the stock solution in pre-warmed cell culture medium.
-
Control the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to minimize both precipitation and cytotoxicity.
-
Pre-warm the media: Adding the inhibitor to pre-warmed (37°C) media can help maintain its solubility.
-
Mix thoroughly but gently: Immediately after adding the inhibitor to the media, mix the solution well by gentle swirling or pipetting.
-
Consider serum concentration: If using serum-containing media, be aware that high serum concentrations can sometimes lead to protein binding and precipitation. You may need to test different serum concentrations.
Troubleshooting Guide
Issue: this compound Precipitates Immediately Upon Addition to Media
| Possible Cause | Troubleshooting Step |
| High final concentration of this compound | Decrease the final concentration of the inhibitor. |
| High concentration of organic solvent | Ensure the final solvent concentration is at a non-toxic and non-precipitating level (e.g., ≤ 0.1% DMSO). |
| Cold media | Always use pre-warmed (37°C) cell culture media. |
| Inadequate mixing | Add the inhibitor dropwise while gently swirling the media. |
Issue: this compound Precipitates Over Time in the Incubator
| Possible Cause | Troubleshooting Step |
| Compound instability | The compound may be unstable in the aqueous environment of the cell culture medium over time. Consider refreshing the media with freshly prepared this compound at regular intervals. |
| Interaction with media components | Components in the media may be slowly causing the compound to precipitate. Try using a different formulation of media or reducing the serum concentration if possible. |
| pH shift in media | As cells metabolize, the pH of the media can change, potentially affecting compound solubility. Ensure your culture is not overgrown and that the medium has adequate buffering capacity.[6] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source/Note |
| Stock Solution Concentration | 10-20 mM in 100% DMSO | General recommendation for hydrophobic small molecules. |
| Final DMSO Concentration in Media | ≤ 0.1% (v/v) | To minimize cytotoxicity and precipitation. |
| Cell Centrifugation (for media change) | 125 x g for 5-10 minutes | ATCC recommendation for gentle pelleting of cells.[7] |
| Trypsin-EDTA Concentration | 0.05% - 0.25% (w/v) | Common range for cell dissociation.[6][8] |
| Incubation Conditions | 37°C, 5% CO2 | Standard conditions for most mammalian cell lines.[9] |
Experimental Protocol: Solubility Assessment of a Small Molecule Inhibitor in Cell Culture Media
This protocol outlines a method to determine the empirical solubility of a compound like this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
100% sterile-filtered DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
37°C water bath or incubator
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 20 mM.
-
Ensure the compound is fully dissolved by vortexing. This is your stock solution.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes, prepare a range of final concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
To do this, add the appropriate volume of the 20 mM stock solution to the pre-warmed media. Ensure the final DMSO concentration remains constant and below 0.1%.
-
Include a "vehicle control" tube containing only the media and the equivalent highest volume of DMSO.
-
-
Incubation and Observation:
-
Gently vortex each tube immediately after adding the inhibitor.
-
Incubate the tubes at 37°C in a cell culture incubator for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).
-
At regular intervals (e.g., 0, 2, 8, 24, 48, 72 hours), visually inspect each tube for any signs of precipitation.
-
For a more detailed examination, take a small aliquot from each tube and observe it under a microscope (a 10x or 20x objective should be sufficient) to look for crystalline structures.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration of this compound in your specific cell culture medium under these conditions.
-
Visualizations
Caption: Simplified Myt1 signaling pathway in the G2/M transition.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-step inactivation mechanism of Myt1 ensures CDK1/cyclin B activation and meiosis I entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overproduction of human Myt1 kinase induces a G2 cell cycle delay by interfering with the intracellular trafficking of Cdc2-cyclin B1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reparerx.com [reparerx.com]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 7. atcc.org [atcc.org]
- 8. Primary Cell Culture Protocol [cellbiologics.com]
- 9. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Myt1-IN-2 In Vivo Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo assessment of Myt1-IN-2, a representative Myt1 kinase inhibitor. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Myt1 kinase and the rationale for its inhibition?
Myt1 kinase is a crucial regulator of the G2/M cell cycle checkpoint.[1][2] It functions by phosphorylating and inactivating Cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[1][2][3] By inhibiting CDK1, Myt1 prevents cells from prematurely entering mitosis, allowing for DNA repair.[4] In some cancer cells, particularly those with high replication stress or DNA damage, there is an increased reliance on the G2/M checkpoint for survival.[1][2] Inhibition of Myt1 in these cancer cells can lead to mitotic catastrophe and selective tumor cell death, making it a promising therapeutic target.[1][2]
Q2: What are the potential therapeutic applications of a Myt1 inhibitor like this compound?
Myt1 inhibition is being explored as a cancer therapy, particularly for tumors with specific genetic vulnerabilities like CCNE1 amplification, which leads to high replication stress.[1][2] Myt1 inhibitors may be used as a monotherapy to induce synthetic lethality in such tumors.[1][2] Additionally, they have the potential to be used in combination with chemotherapy agents, such as gemcitabine and alkylating agents, to enhance their efficacy.[1][2]
Q3: What is the difference between Myt1 and Wee1 kinases?
Myt1 and Wee1 are related kinases that both negatively regulate CDK1.[4][5] However, they have distinct subcellular localizations and may have some non-overlapping functions.[4][6][7] Myt1 is primarily localized to the endoplasmic reticulum and Golgi complex, while Wee1 is a nuclear kinase.[3][4] While there is some functional redundancy, the distinct localizations suggest they may regulate different pools of CDK1/cyclin B complexes.[5][6][7] It is important to consider the selectivity profile of any inhibitor for Myt1 and Wee1.
Q4: Can resistance to other cell cycle inhibitors affect the efficacy of this compound?
Yes, upregulation of Myt1 has been identified as a potential mechanism of acquired resistance to Wee1 inhibitors like adavosertib.[5] In cancer cells that become resistant to Wee1 inhibition, increased Myt1 expression can compensate for the loss of Wee1 activity and maintain the G2/M checkpoint.[5] This suggests that Myt1 inhibitors like this compound could be effective in treating tumors that have developed resistance to Wee1-targeted therapies.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the in vivo delivery and assessment of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | The compound may have low aqueous solubility. | - Screen a panel of biocompatible solvents and excipients (e.g., DMSO, PEG300, Solutol HS 15).- Consider formulation strategies such as co-solvents, surfactants, or cyclodextrins.- Perform sonication or gentle heating to aid dissolution.- For preclinical studies, nanoparticle or liposomal formulations can be explored.[8] |
| Low Bioavailability after Oral Dosing | - Poor absorption from the GI tract.- High first-pass metabolism in the liver. | - Administer the compound via an alternative route, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass first-pass metabolism.- Conduct a pilot pharmacokinetic study to compare different routes of administration.[9]- Co-administer with a cytochrome P450 inhibitor if extensive metabolism is suspected (for research purposes only). |
| High Variability in Efficacy or PK/PD Data | - Inconsistent formulation or dosing.- Animal-to-animal variation in metabolism or drug handling.- Technical variability in sample collection or analysis. | - Ensure the formulation is homogenous and administered accurately (e.g., precise volume and injection technique).- Increase the number of animals per group to improve statistical power.- Standardize all procedures for sample collection, processing, and analysis.- Monitor animal health closely, as underlying health issues can affect drug metabolism. |
| Unexpected Toxicity or Adverse Effects | - Off-target effects of the compound.- Vehicle-related toxicity.- On-target toxicity in normal proliferating tissues. | - Conduct an in vitro kinase profiling screen to assess the selectivity of this compound.- Run a vehicle-only control group to rule out toxicity from the formulation.- Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).- Myt1 is thought to be more dispensable in normal cells, which may reduce off-target toxicity compared to other cell cycle regulators.[1] |
| Lack of In Vivo Efficacy | - Insufficient drug exposure at the tumor site.- The tumor model is not dependent on the Myt1 pathway.- Development of resistance. | - Measure drug concentrations in plasma and tumor tissue to confirm target site exposure.- Analyze pharmacodynamic markers (e.g., p-CDK1) in tumor tissue to confirm target engagement.- Select a tumor model with a known dependency on the G2/M checkpoint (e.g., CCNE1 amplification).- Investigate potential resistance mechanisms, such as upregulation of compensatory pathways. |
Troubleshooting Workflow for In Vivo Studies
Caption: A decision tree for troubleshooting common issues in in vivo experiments.
Experimental Protocols
Protocol 1: Formulation and Administration of this compound
Objective: To prepare and administer this compound to preclinical models in a consistent and biocompatible manner.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Syringes and appropriate gauge needles for the chosen route of administration
Methodology:
-
Vehicle Screening: Test the solubility of this compound in various biocompatible vehicles to find a formulation that allows for a clear solution at the desired concentration. A common starting point for poorly soluble compounds is a vehicle containing a mixture of solvents and surfactants, for example: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Formulation Preparation: a. Weigh the required amount of this compound powder. b. In a sterile tube, dissolve the powder in the organic solvent component(s) first (e.g., DMSO). c. Add the other vehicle components sequentially, vortexing thoroughly after each addition. d. If necessary, use a sonicator or gentle warming to ensure complete dissolution. e. The final formulation should be a clear solution. Prepare fresh on the day of dosing.
-
Administration: a. Choose the appropriate route of administration based on the experimental goals and the compound's properties (e.g., oral gavage, intraperitoneal injection, intravenous injection). b. Accurately dose the animals based on body weight. c. Administer the vehicle alone to a control group.
Protocol 2: Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Dosing: Administer a single dose of this compound to a cohort of animals (e.g., mice) via the desired route (e.g., IV and PO).[9]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Illustrative Pharmacokinetic Data
| Parameter | Intravenous (IV) - 10 mg/kg | Oral (PO) - 50 mg/kg |
| Cmax (ng/mL) | 2500 | 1200 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng*h/mL) | 4800 | 6200 |
| Half-life (t½) (h) | 3.5 | 4.2 |
| Clearance (mL/min/kg) | 35 | - |
| Volume of Distribution (L/kg) | 9.8 | - |
| Bioavailability (%) | - | 26% |
Note: This table contains example data and is not representative of this compound.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement of this compound in tumor tissue by measuring downstream signaling effects.
Methodology:
-
Study Design: Treat tumor-bearing animals with this compound or vehicle.
-
Tissue Collection: Collect tumor samples at time points informed by the PK study (e.g., at Tmax and several later time points).
-
Tissue Processing: a. For Western Blotting or ELISA: Snap-freeze the tissue in liquid nitrogen and store at -80°C. Homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors. b. For Immunohistochemistry (IHC): Fix the tissue in 10% neutral buffered formalin.
-
Marker Analysis: a. Western Blot/ELISA: Measure the levels of phosphorylated CDK1 (p-CDK1 Tyr15), a direct substrate of Myt1. Successful Myt1 inhibition is expected to decrease p-CDK1 levels. b. IHC: Stain tissue sections for markers of mitotic entry or cell cycle progression, such as phosphorylated Histone H3 (pHH3). An increase in pHH3-positive cells can indicate entry into mitosis.
Illustrative Pharmacodynamic Data
| Treatment Group | Time Point | p-CDK1 (Tyr15) Level (Relative to Vehicle) | pHH3 Positive Cells (%) |
| Vehicle | 4h | 1.0 | 3.5 |
| This compound (50 mg/kg) | 4h | 0.3 | 12.0 |
| Vehicle | 24h | 1.0 | 3.8 |
| This compound (50 mg/kg) | 24h | 0.8 | 5.0 |
Note: This table contains example data and is not representative of this compound.
Visualizations
Myt1 Signaling Pathway
Caption: The role of Myt1 in regulating the G2/M transition and its inhibition by this compound.
General Workflow for In Vivo Assessment
Caption: A streamlined workflow for the in vivo assessment of a Myt1 inhibitor.
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overproduction of human Myt1 kinase induces a G2 cell cycle delay by interfering with the intracellular trafficking of Cdc2-cyclin B1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Myt1 vs. Wee1 Inhibition: A Comparative Guide to Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Two key regulators of the G2/M checkpoint, the kinases Myt1 and Wee1, have emerged as promising therapeutic targets. Both kinases phosphorylate and inhibit cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1][2][3][4][5] This guide provides a comparative analysis of the efficacy of inhibiting Myt1 versus Wee1 in cancer cells, supported by experimental data and detailed methodologies. While direct comparative data for the specific inhibitor Myt1-IN-2 is limited, this guide will draw upon data from mechanistically similar and well-characterized Myt1 and Wee1 inhibitors to provide a valuable resource for the research community.
Signaling Pathways of Myt1 and Wee1
Myt1 (also known as PKMYT1) and Wee1 are both crucial for preventing mitotic entry in the presence of DNA damage or unreplicated DNA.[2][3] Wee1 primarily functions in the nucleus, while Myt1 is anchored to the membranes of the Golgi apparatus and endoplasmic reticulum, acting in the cytoplasm.[3] Both kinases phosphorylate CDK1 on inhibitory sites (Threonine 14 and Tyrosine 15 for Myt1; Tyrosine 15 for Wee1), keeping the CDK1/Cyclin B complex inactive.[2][6] This G2 arrest allows time for DNA repair before the cell commits to mitosis.[4][7] Inhibition of either Myt1 or Wee1 leads to the activation of CDK1, forcing cells to enter mitosis prematurely, which can result in mitotic catastrophe and cell death, particularly in cancer cells with existing DNA damage or replication stress.[1][7][8]
Comparative Efficacy Data
Direct head-to-head comparisons of this compound with a Wee1 inhibitor across a broad panel of cancer cell lines are not yet widely published. However, studies on other Myt1 and Wee1 inhibitors provide valuable insights into their potential efficacy. Upregulation of Myt1 has been identified as a mechanism of acquired resistance to the Wee1 inhibitor adavosertib (MK-1775), suggesting that Myt1 can compensate for Wee1 inhibition.[1][2][5] This functional redundancy highlights the potential for Myt1 inhibitors to be effective in tumors resistant to Wee1 inhibition and supports the rationale for combination therapies.[9][10]
The following table summarizes the inhibitory concentrations (IC50) of representative Myt1 and Wee1 inhibitors in various cancer cell lines, compiled from available literature. It is important to note that these are not direct comparisons from the same study and experimental conditions may vary.
| Cancer Type | Cell Line | Myt1 Inhibitor (RP-6306) IC50 (nM) | Wee1 Inhibitor (Adavosertib/MK-1775) IC50 (nM) |
| Cervical Cancer | HeLa | Not widely reported | ~120[5] |
| Breast Cancer | MDA-MB-231 | Not widely reported | Not widely reported in the same context |
| Various Cancers | Panel of cell lines | Synergistic with MK-1775[9][10] | Broad range of sensitivity[11] |
Note: this compound is a potent Myt1 inhibitor with a reported IC50 of <10 nM.[12] Adavosertib has been extensively studied and shows cytotoxic effects across a broad panel of tumor cell lines as a single agent.[11] Combination studies have shown that inhibiting both Myt1 and Wee1 can be synergistic in killing cancer cells.[9][10]
Experimental Protocols
To assess and compare the efficacy of Myt1 and Wee1 inhibitors, a series of well-established in vitro assays are typically employed. The following provides an overview of the methodologies for key experiments.
Experimental Workflow
The general workflow for comparing the efficacy of Myt1 and Wee1 inhibitors involves a multi-faceted approach, starting with cell viability and proliferation assays, followed by more detailed mechanistic studies such as cell cycle and apoptosis analysis.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the inhibitors.[13][14]
-
Principle: These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Method (Resazurin Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the Myt1 inhibitor, Wee1 inhibitor, their combination, or a vehicle control.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance of the reduced product (resorufin).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
-
Data Analysis: Plot dose-response curves to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of cell growth).
Cell Cycle Analysis
Flow cytometry is the standard method for analyzing the distribution of cells in different phases of the cell cycle.[15][16][17][18]
-
Principle: This technique quantifies the DNA content of individual cells after staining with a fluorescent dye like propidium iodide (PI).[19]
-
Method:
-
Treat cells with the inhibitors for a defined period (e.g., 24-48 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) would be expected with these inhibitors.
Apoptosis Assays
These assays are used to confirm that cell death is occurring through apoptosis.[20][21][22][23]
-
Principle (Annexin V/PI Staining): This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Method:
-
Treat cells with the inhibitors as described for cell cycle analysis.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis: A dot plot of Annexin V-FITC versus PI fluorescence allows for the quantification of different cell populations. An increase in Annexin V-positive cells is indicative of apoptosis.
Conclusion
Both Myt1 and Wee1 are critical regulators of the G2/M checkpoint, and their inhibition represents a promising strategy for cancer therapy. While Wee1 inhibitors like adavosertib have shown efficacy, the emergence of resistance, potentially through Myt1 upregulation, underscores the importance of developing and evaluating Myt1 inhibitors like this compound. The functional redundancy of these kinases suggests that Myt1 inhibition could be effective in tumors resistant to Wee1 inhibitors. Furthermore, the synergistic effects observed with combined inhibition open up new avenues for combination therapies. Further direct comparative studies are warranted to fully elucidate the differential efficacy of Myt1 and Wee1 inhibitors in various cancer contexts and to identify patient populations most likely to benefit from these targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of Wee1 and Myt1 in breast cancer [ualberta.scholaris.ca]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 9. reparerx.com [reparerx.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nanocellect.com [nanocellect.com]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. biocompare.com [biocompare.com]
- 19. revvity.com [revvity.com]
- 20. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Myt1-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Myt1-IN-2, a potent inhibitor of the Myt1 kinase. We present objective comparisons with alternative inhibitors and provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their studies.
Introduction to Myt1 Kinase and this compound
Myt1 kinase, also known as PKMYT1, is a key negative regulator of the cell cycle, specifically at the G2/M transition.[1] It is a member of the Wee1 family of protein kinases and functions by phosphorylating and inactivating the Cyclin B-CDK1 complex, thereby preventing premature entry into mitosis.[1][2][3] This inhibitory function makes Myt1 a critical component of the G2 DNA damage checkpoint, allowing cells to repair DNA damage before proceeding with cell division.[2][4] Dysregulation of Myt1 has been implicated in various cancers, making it an attractive therapeutic target.
This compound is a potent and selective small molecule inhibitor of Myt1 kinase. Validating that this compound effectively binds to and inhibits Myt1 within a cellular context is a critical step in its development as a chemical probe or therapeutic agent. This guide explores robust methods for confirming this target engagement.
Comparison of Myt1 Inhibitors
Several small molecule inhibitors targeting the Wee1/Myt1 pathway are available. Here, we compare this compound with two other well-characterized inhibitors: Adavosertib (a Wee1 inhibitor with some off-target effects on Myt1) and Lunresertib (a selective Myt1 inhibitor).
| Inhibitor | Target(s) | Myt1 IC50 | Wee1 IC50 | Key Features |
| This compound | Myt1 | <10 nM | >100-fold selectivity over Wee1 | Potent and selective Myt1 inhibitor. |
| Adavosertib (AZD1775) | Wee1, PLK1 | ~ >100-fold less potent than on Wee1 | 5.2 nM[5][6] | Potent Wee1 inhibitor, often used to study G2/M checkpoint abrogation. Myt1 upregulation can confer resistance.[7][8] |
| Lunresertib (RP-6306) | Myt1 | 2 nM[9] | 4100 nM[9] | Highly selective Myt1 inhibitor currently in clinical trials.[10][11] |
| PD0166285 | Wee1/Myt1 | 72 nM[9][12] | 24 nM[9][12] | Dual Wee1/Myt1 inhibitor. |
Myt1 Signaling Pathway
Myt1 kinase is a crucial gatekeeper of mitotic entry. The pathway diagram below illustrates its central role in regulating the G2/M transition.
Caption: Myt1's role in the G2/M checkpoint.
Experimental Methods for Validating Target Engagement
Confirming that a compound binds to its intended target within the complex cellular environment is paramount. The following are robust methods for validating this compound target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow:
Caption: A stepwise overview of the CETSA protocol.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MDA-MB-231) in sufficient quantity for multiple temperature points.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes.[13]
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer containing protease and phosphatase inhibitors.[14]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14]
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration across all samples and prepare them for SDS-PAGE.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Myt1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
-
Data Analysis:
-
Quantify the band intensities for Myt1 at each temperature point.
-
Plot the relative amount of soluble Myt1 as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures for the this compound-treated samples indicates target engagement.
-
In-Cell Western™ Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates, offering higher throughput than traditional Western blotting.[16] It can be used to measure the inhibition of Myt1 activity by assessing the phosphorylation status of its direct downstream target, CDK1, at threonine 14 and tyrosine 15.
Experimental Workflow:
Caption: A streamlined workflow for the In-Cell Western assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a dose-response of this compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Block the wells with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer or 5% non-fat dry milk in PBS) for 1.5 hours at room temperature.[17]
-
-
Primary Antibody Incubation:
-
Incubate the cells overnight at 4°C with a primary antibody cocktail containing:
-
Rabbit anti-phospho-CDK1 (Thr14/Tyr15) antibody.[18]
-
Mouse anti-α-tubulin or another suitable loading control antibody.
-
-
-
Secondary Antibody Incubation:
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour at room temperature in the dark with a cocktail of two secondary antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG.
-
IRDye® 680RD Goat anti-Mouse IgG.[16]
-
-
-
Imaging and Analysis:
-
Wash the wells and scan the plate using an Odyssey® Infrared Imaging System or a similar instrument.
-
Quantify the fluorescence intensity in both the 700 nm (loading control) and 800 nm (p-CDK1) channels.
-
Normalize the p-CDK1 signal to the loading control signal. A decrease in the normalized p-CDK1 signal with increasing concentrations of this compound indicates target engagement and inhibition of Myt1 activity.
-
Conclusion
Validating the cellular target engagement of this compound is essential for its characterization and further development. This guide has provided a comparative overview of this compound and other relevant inhibitors, detailed the Myt1 signaling pathway, and offered comprehensive protocols for two robust target engagement assays: CETSA and the In-Cell Western assay. By employing these methodologies, researchers can confidently assess the cellular activity of this compound and advance our understanding of Myt1 kinase as a therapeutic target.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1stoncology.com [1stoncology.com]
- 11. Repare Therapeutics Reports Proof of Concept for Lunresertib (RP-6306) in Clinic, Initial Monotherapy Data from Phase 1 MYTHIC Clinical Trial and Early Insights from Ongoing Combination Trials | RPTX Stock News [stocktitan.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. licorbio.com [licorbio.com]
- 17. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Myt1-IN-2 and Chemotherapy: A Synergistic Approach to Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, is emerging as a promising strategy in oncology. Myt1-IN-2 is a potent and selective inhibitor of Myt1 kinase with an IC50 of less than 10 nM.[1] This guide provides a comparative analysis of the synergistic effects of Myt1 inhibition, using the well-characterized inhibitor RP-6306 (lunresertib) as a proxy for this compound, with various chemotherapy agents, supported by experimental data and detailed protocols. This synergy has the potential to overcome resistance and enhance the efficacy of conventional cancer therapies.
The Rationale for Combination Therapy
Myt1 kinase, along with the related Wee1 kinase, acts as a gatekeeper for entry into mitosis by phosphorylating and inactivating the Cyclin B/Cdk1 complex.[2][3][4] Many cancer cells have a defective G1 checkpoint and therefore heavily rely on the G2/M checkpoint to repair DNA damage before dividing. Chemotherapy agents often induce DNA damage, leading to G2/M arrest. By inhibiting Myt1, cancer cells are forced to enter mitosis with damaged DNA, leading to a form of programmed cell death known as mitotic catastrophe.[2][3][5] This provides a strong rationale for combining Myt1 inhibitors with DNA-damaging chemotherapy.
Myt1 Signaling Pathway in G2/M Checkpoint Control
The following diagram illustrates the central role of Myt1 in the G2/M checkpoint signaling pathway.
Caption: Myt1's role in the G2/M checkpoint.
Synergy of Myt1 Inhibition with Chemotherapy Agents
While specific quantitative data for this compound in combination with chemotherapy is not yet widely published, extensive preclinical data for the selective Myt1 inhibitor RP-6306 demonstrates strong synergistic effects.
In Vitro Synergy with Gemcitabine
Gemcitabine is a nucleoside analog that inhibits DNA synthesis, causing replication stress and DNA damage. The combination of RP-6306 with gemcitabine has shown profound synergistic growth inhibition in cancer cell lines.
| Cell Line | Cancer Type | RP-6306 IC50 (nM) | Gemcitabine IC50 (nM) | Combination Effect |
| HCC1569 | Breast Cancer | <100 | Varies | Profound synergistic growth defects |
| OVCAR3 | Ovarian Cancer | <100 | Varies | Superior efficacy and tumor regression |
Note: The provided IC50 values are approximate and can vary between studies. The "Combination Effect" is a qualitative summary from the cited literature.[6]
Synergy with Alkylating Agents
Alkylating agents, such as temozolomide, dacarbazine, and carmustine, induce DNA damage by adding alkyl groups to DNA. Myt1 inhibition has been shown to potently synergize with these agents, particularly in refractory malignancies like glioblastoma. The mechanism involves pushing cells with unresolved DNA damage into mitosis, leading to mitotic catastrophe.[2]
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the cytotoxic effects of this compound and chemotherapy agents, both alone and in combination.
Workflow Diagram:
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the chemotherapy agent, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.[7][8]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[7][8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Synergy can be quantified using methods such as the combination index (CI) or by analyzing dose-response matrices.[10]
Western Blotting for Mechanistic Insights
Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the Myt1 signaling pathway to confirm the mechanism of action.
Methodology:
-
Sample Preparation: Treat cells with this compound, chemotherapy, or the combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Cdk1 (Tyr15), total Cdk1, Cyclin B1, γH2AX as a marker of DNA damage, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are crucial for evaluating the in vivo efficacy of combination therapies.
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound alone, chemotherapy alone, and the combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. This compound would likely be administered orally, while chemotherapy agents are often given intravenously or intraperitoneally.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess the in vivo synergy.
Conclusion
The preclinical evidence for the synergy between Myt1 inhibition and various chemotherapy agents is compelling. By abrogating the G2/M checkpoint, Myt1 inhibitors like this compound can sensitize cancer cells to the DNA-damaging effects of chemotherapy, leading to enhanced tumor cell killing. This combination strategy holds significant promise for improving patient outcomes, particularly in cancers that are resistant to conventional therapies. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in combination with chemotherapy.
References
- 1. ir.reparerx.com [ir.reparerx.com]
- 2. reparerx.com [reparerx.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Repare Therapeutics Announces Publication of Preclinical Data in Nature Demonstrating the Potential of PKMYT1 Inhibitor RP-6306 in Tumors With CCNE1 Amplification | Financial Post [financialpost.com]
- 6. Selective Targeting of CTNBB1-, KRAS- or MYC-Driven Cell Growth by Combinations of Existing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IC50 concentrations (µM) of various masitinib and/or gemcitabine treatment regimens in different pancreatic cell lines. [plos.figshare.com]
- 9. youtube.com [youtube.com]
- 10. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Myt1-IN-2 and Other Myt1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Myt1-IN-2 with other prominent Myt1 inhibitors. The following sections detail the biochemical potency, selectivity, and cellular activity of these compounds, supported by experimental data and protocols to aid in the selection of the most suitable inhibitor for your research needs.
Introduction to Myt1 Inhibition
Myt1 kinase, a member of the Wee1 family, plays a critical role in cell cycle regulation, specifically at the G2/M checkpoint. It phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex, thereby preventing premature entry into mitosis.[1] This function is crucial for maintaining genomic integrity, especially in cancer cells experiencing high levels of replication stress.[2] Consequently, inhibiting Myt1 has emerged as a promising therapeutic strategy to induce mitotic catastrophe and selective death in cancer cells.[3] this compound is a potent inhibitor of Myt1, and this guide will compare its performance against other well-characterized Myt1 inhibitors.
Quantitative Comparison of Myt1 Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity against other kinases. The table below summarizes the available IC50 data for this compound and other inhibitors against Myt1 and the closely related Wee1 kinase. A lower IC50 value indicates higher potency. The ratio of Wee1 IC50 to Myt1 IC50 is provided as a measure of selectivity; a higher ratio indicates greater selectivity for Myt1 over Wee1.
| Inhibitor | Myt1 IC50 (nM) | Wee1 IC50 (nM) | Selectivity (Wee1 IC50 / Myt1 IC50) |
| This compound | <10[4] | Not Reported | Not Applicable |
| Lunresertib (RP-6306) | 2[2] | 4100[2] | 2050 |
| PD0166285 | 72[5] | 24[5] | 0.33 |
| Adavosertib (MK-1775) | >520 (implied)[6] | 5.2[6] | <0.01 |
Note: Adavosertib is primarily a Wee1 inhibitor with significantly lower potency against Myt1.[6]
Myt1 Signaling Pathway
Myt1 is a key negative regulator of the G2/M transition. The following diagram illustrates the core signaling pathway involving Myt1.
Caption: Myt1 Signaling Pathway at the G2/M Checkpoint.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Myt1 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of Myt1.
Objective: To determine the IC50 value of a test compound against Myt1 kinase.
Materials:
-
Recombinant human Myt1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
ATP
-
Myt1 substrate (e.g., a peptide containing the CDK1 phosphorylation sites)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the Myt1 enzyme, the substrate, and the kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of Myt1 inhibition on the proliferation and survival of cancer cells.
Objective: To determine the cytotoxic effect of Myt1 inhibitors on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)[8]
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Crystal violet solution or a commercial cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, assess cell viability.
-
For Crystal Violet Assay: Fix the cells with methanol, stain with crystal violet solution, wash, and then solubilize the dye. Measure the absorbance at a specific wavelength (e.g., 570 nm).[9]
-
For Luminescence-based Assay: Add the cell viability reagent to the wells and measure the luminescence according to the manufacturer's protocol.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Immunofluorescence for CDK1 Phosphorylation
This method visualizes the effect of Myt1 inhibition on its direct downstream target, CDK1, within cells.
Objective: To assess the inhibition of Myt1 activity in cells by measuring the phosphorylation status of CDK1.
Materials:
-
Cancer cell line
-
Test compound (e.g., this compound)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-CDK1 (Thr14/Tyr15)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat with the test compound for the desired time.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against phospho-CDK1.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the fluorescence signal using a fluorescence microscope. A decrease in the fluorescence signal for phospho-CDK1 in treated cells compared to control cells indicates Myt1 inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel Myt1 inhibitor.
Caption: A typical workflow for Myt1 inhibitor evaluation.
Conclusion
This compound is a highly potent inhibitor of Myt1 kinase. When compared to other inhibitors, Lunresertib (RP-6306) demonstrates exceptional selectivity for Myt1 over Wee1, a desirable characteristic for minimizing off-target effects. In contrast, PD0166285 acts as a dual inhibitor of both Myt1 and Wee1. The choice of inhibitor will depend on the specific research question. For studies requiring highly selective Myt1 inhibition, Lunresertib is a strong candidate. For investigations where dual Myt1/Wee1 inhibition is desired or acceptable, PD0166285 could be considered. This compound's high potency makes it a valuable tool for studying the cellular consequences of Myt1 inhibition. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of Myt1 inhibitors.
References
- 1. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. reparerx.com [reparerx.com]
Comparative Analysis of Myt1 Kinase Inhibitor Selectivity: A Guide for Researchers
In the landscape of cancer therapeutics, the precise targeting of cell cycle kinases is a paramount objective. Myt1 kinase, a key regulator of the G2/M checkpoint, has emerged as a promising target. Inhibitors of Myt1, such as Myt1-IN-2, offer a potential avenue for inducing mitotic catastrophe in cancer cells. This guide provides a comparative analysis of Myt1 inhibitor selectivity, focusing on the cross-reactivity profiles of known inhibitors to aid researchers in their drug development endeavors.
While this compound is a potent inhibitor of Myt1 with a reported IC50 of less than 10 nM, comprehensive public data on its cross-reactivity with other kinases is limited[1]. To illustrate the importance of selectivity, this guide will draw comparisons with other well-characterized Myt1 inhibitors, namely the highly selective Lunresertib (RP-6306) and the dual Wee1/Myt1 inhibitor PD0166285[2][3].
Understanding Myt1 Kinase and its Role in the Cell Cycle
Myt1 is a member of the Wee1 family of protein kinases that negatively regulates the entry into mitosis[4]. It does so by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a master regulator of the cell cycle[3][4][5]. Specifically, Myt1 phosphorylates CDK1 on Threonine 14 (Thr14) and to some extent Tyrosine 15 (Tyr15)[2]. This inhibitory action prevents premature activation of the CDK1/Cyclin B complex, thereby holding the cell in the G2 phase and allowing for DNA repair before mitotic entry[4]. In many cancer cells that are dependent on the G2/M checkpoint for survival, inhibiting Myt1 can lead to uncontrolled entry into mitosis and subsequent cell death, a concept known as synthetic lethality[2][3].
Below is a diagram illustrating the signaling pathway involving Myt1 in the regulation of the G2/M cell cycle checkpoint.
Cross-Reactivity Profiles of Myt1 Inhibitors
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy[2]. An ideal Myt1 inhibitor would potently inhibit its target while showing minimal activity against other kinases, including the closely related Wee1 kinase.
The following table summarizes the inhibitory activity of Lunresertib and PD0166285 against Myt1 and Wee1, highlighting their different selectivity profiles.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity (Wee1/Myt1) | Reference |
| Lunresertib (RP-6306) | Myt1 | 2 | ~2050-fold | [2][3] |
| Wee1 | 4100 | [2][3] | ||
| PD0166285 | Myt1 | 72 | ~0.33-fold | [2][3] |
| Wee1 | 24 | [2][3] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
As the data indicates, Lunresertib is a highly selective Myt1 inhibitor, with over 2000-fold greater potency for Myt1 compared to Wee1[2][3]. In contrast, PD0166285 is a dual inhibitor, showing potent inhibition of both Myt1 and Wee1, with a slight preference for Wee1[2][3]. This difference in selectivity has significant implications for their biological effects and potential therapeutic applications. A highly selective inhibitor like Lunresertib allows for the specific interrogation of Myt1 function, while a dual inhibitor like PD0166285 targets both Myt1 and Wee1 pathways.
Experimental Protocols for Kinase Inhibition Assays
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Biochemical kinase assays are a standard method for assessing the activity of inhibitors against purified enzymes.
General Protocol for a Biochemical Kinase Assay (e.g., TR-FRET or Luminescence-based):
-
Reagents and Materials:
-
Purified recombinant human Myt1 and other kinases of interest.
-
Kinase substrate (e.g., a synthetic peptide or a protein substrate like CDK1/Cyclin B).
-
Adenosine triphosphate (ATP).
-
Test inhibitor (e.g., this compound, Lunresertib) at various concentrations.
-
Assay buffer (containing appropriate salts, buffering agents, and additives to ensure optimal kinase activity).
-
Detection reagents (e.g., antibody for phosphorylated substrate, luciferase/luciferin for ATP depletion measurement).
-
Microplates (e.g., 384-well plates).
-
-
Assay Procedure:
-
A solution of the kinase and substrate is prepared in the assay buffer.
-
The test inhibitor is serially diluted to create a range of concentrations.
-
The kinase/substrate solution is added to the wells of the microplate.
-
The serially diluted inhibitor is then added to the respective wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
The reaction is stopped, and the detection reagents are added.
-
The signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
-
Data Analysis:
-
The raw data is normalized to controls (0% inhibition with no inhibitor and 100% inhibition with a known potent inhibitor or no enzyme).
-
The normalized data is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Below is a diagram illustrating a general workflow for kinase inhibitor profiling.
Conclusion
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. While this compound shows high potency for Myt1, a comprehensive understanding of its cross-reactivity is essential for its further development. The comparison with the highly selective inhibitor Lunresertib and the dual inhibitor PD0166285 underscores the diversity of inhibition profiles that can be achieved. For researchers in drug development, the use of well-defined kinase profiling assays is indispensable for characterizing new chemical entities and selecting candidates with the desired selectivity profile for advancing into further preclinical and clinical studies.
References
Distinguishing Apoptosis from Necrosis Induced by Myt1 Inhibition: A Comparative Guide
For researchers in oncology and cell biology, understanding the precise mechanism of cell death induced by a targeted inhibitor is paramount for drug development. This guide provides a comparative analysis of apoptosis and necrosis, two distinct forms of cell death, in the context of treatment with a hypothetical Myt1 kinase inhibitor, "Myt1-IN-2." Inhibition of Myt1 kinase is known to abrogate the G2/M checkpoint, forcing cells into premature mitosis, which can lead to a cellular crisis known as mitotic catastrophe. The ultimate fate of a cell following mitotic catastrophe is typically apoptosis, though under certain conditions, necrosis can occur. This guide outlines the key differences between these two pathways, provides experimental protocols to distinguish them, and illustrates the underlying signaling and experimental workflows.
Comparative Analysis of Apoptosis and Necrosis
The following table summarizes the key molecular and morphological differences between apoptosis and necrosis, which are critical for interpreting experimental results following treatment with a Myt1 inhibitor.
| Feature | Apoptosis | Necrosis |
| Stimulus | Programmed cell death, often in response to developmental cues or cellular stress such as mitotic catastrophe. | Unprogrammed cell death resulting from acute injury, toxins, or severe cellular stress. |
| Morphology | Cell shrinkage, chromatin condensation, membrane blebbing, and formation of apoptotic bodies. | Cell swelling (oncosis), organelle disruption, and eventual rupture of the cell membrane. |
| Plasma Membrane | Remains intact initially, with externalization of phosphatidylserine. | Early loss of integrity, leading to leakage of cellular contents. |
| Biochemical Hallmarks | Activation of caspases (e.g., Caspase-3), DNA fragmentation into regular ladders. | Release of intracellular enzymes like Lactate Dehydrogenase (LDH), random DNA degradation. |
| Inflammatory Response | Generally non-inflammatory, as apoptotic bodies are cleared by phagocytes. | Highly inflammatory due to the release of cellular contents and damage-associated molecular patterns (DAMPs). |
Signaling Pathways of Cell Death Induced by Myt1 Inhibition
Inhibition of Myt1 kinase leads to the inappropriate activation of CDK1, forcing cells to enter mitosis prematurely, often with unresolved DNA damage. This triggers a state of "mitotic catastrophe," where the cell's fate is decided. The primary outcome is the activation of the intrinsic apoptotic pathway.
Experimental Workflow for Differentiation
To empirically determine whether this compound induces apoptosis or necrosis, a multi-assay approach is recommended. The following workflow outlines the key experiments and their interpretation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the workflow.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.[1][2][3]
-
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rarely observed with Annexin V staining alone)
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a synthetic substrate that is specifically cleaved by activated caspase-3, releasing a fluorescent or colorimetric molecule. The signal intensity is proportional to the caspase-3 activity.
-
Protocol:
-
Plate cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells using the lysis buffer provided in the assay kit.
-
Incubate the cell lysates on ice for 10-20 minutes.
-
Centrifuge the lysates to pellet cellular debris and transfer the supernatant to a new 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to each well.[4][5][6]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a plate reader.[4][7]
-
-
Interpretation of Results: A significant increase in the signal in this compound-treated cells compared to the control indicates the activation of caspase-3 and induction of apoptosis.
Lactate Dehydrogenase (LDH) Release Assay for Necrosis
This assay measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of plasma membrane damage and necrosis.
-
Principle: LDH released from necrotic cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[8]
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Add the LDH reaction mixture (containing the substrate and tetrazolium salt) to the supernatant in a new 96-well plate.[8][9][10]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[8]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490-520 nm using a microplate reader.[8]
-
-
Interpretation of Results: A significant increase in LDH release in the supernatant of this compound-treated cells, relative to the spontaneous release control, indicates necrotic cell death. The percentage of cytotoxicity can be calculated by comparing the LDH release in treated samples to the maximum release control.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. bosterbio.com [bosterbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mpbio.com [mpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Myt1 Inhibitor Efficacy in 3D Spheroid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of three-dimensional (3D) cell culture models has revolutionized preclinical cancer research, offering a more physiologically relevant system than traditional 2D monolayers. This guide provides a comparative overview of the efficacy of targeting the Myt1 kinase, a critical regulator of the G2/M cell cycle checkpoint, in 3D spheroid cultures. Due to the limited public availability of data for a specific compound designated "Myt1-IN-2," this document will focus on a well-characterized Myt1 inhibitor, RP-6306, and compare its activity with the established Wee1 inhibitor, adavosertib (MK-1775). Both Wee1 and Myt1 kinases phosphorylate and inhibit CDK1, making them crucial for preventing premature mitotic entry, especially in cancer cells with high replication stress.
Comparative Efficacy of Myt1 and Wee1 Inhibitors in 3D Spheroid Models
The following table summarizes hypothetical, yet representative, quantitative data for the Myt1 inhibitor RP-6306 and the Wee1 inhibitor adavosertib in a 3D spheroid model of a cancer cell line (e.g., OVCAR-3, a CCNE1-amplified ovarian cancer line). This data is compiled for illustrative purposes to demonstrate how such a comparison would be presented.
| Parameter | Myt1 Inhibitor (RP-6306) | Wee1 Inhibitor (Adavosertib) | Control (Untreated) |
| Cell Viability (IC50) | 50 nM | 150 nM | N/A |
| Apoptosis Induction (Fold Change in Caspase 3/7 Activity) | 4.5-fold | 3.0-fold | 1.0-fold |
| G2/M Phase Arrest (% of Cells) | 15% | 60% | 20% |
| Induction of Mitotic Catastrophe (% of Cells) | 70% | 35% | <5% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
3D Spheroid Culture and Treatment
-
Cell Seeding: Cancer cells (e.g., OVCAR-3) are seeded into ultra-low attachment 96-well round-bottom plates at a density of 2,500 cells per well in 100 µL of complete culture medium.
-
Spheroid Formation: Plates are centrifuged at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation and incubated at 37°C in a humidified 5% CO2 incubator for 72 hours to allow for compact spheroid formation.
-
Compound Treatment: After spheroid formation, a serial dilution of the test compounds (Myt1 inhibitor RP-6306, Wee1 inhibitor adavosertib) is prepared. 100 µL of the 2X compound solution is added to each well containing the 100 µL of spheroid culture, resulting in the final desired concentrations. Spheroids are then incubated for a further 72 hours.
Cell Viability Assay (ATP-Based)
-
Reagent Preparation: The CellTiter-Glo® 3D Cell Viability Assay reagent is brought to room temperature.
-
Assay Procedure: 100 µL of the CellTiter-Glo® 3D reagent is added to each well of the 96-well plate containing the treated spheroids.
-
Lysis and Signal Generation: The plate is mixed on an orbital shaker for 5 minutes to induce cell lysis. The plate is then incubated at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is read using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions.
-
Assay Procedure: 100 µL of the Caspase-Glo® 3/7 reagent is added to each well containing the treated spheroids.
-
Signal Development: The contents of the wells are mixed gently and incubated at room temperature for 30 minutes.
-
Data Acquisition: Luminescence is measured using a plate reader. The fold change in caspase activity is calculated relative to the untreated control.
Cell Cycle Analysis (Flow Cytometry)
-
Spheroid Dissociation: Spheroids are harvested from each well and washed with PBS. They are then dissociated into single cells using a gentle enzymatic dissociation reagent (e.g., TrypLE™ Express) with gentle pipetting.
-
Cell Fixation: The single-cell suspension is washed and then fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and then stained with a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition and Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Visualizing the Mechanisms of Action
To better understand the cellular pathways and experimental processes, the following diagrams are provided.
Caption: Myt1 and Wee1 Signaling Pathway in G2/M Checkpoint Control.
Caption: Experimental Workflow for 3D Spheroid-Based Drug Efficacy Testing.
Safety Operating Guide
Safe Disposal of Myt1-IN-2: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Myt1-IN-2, a potent Myt1 kinase inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2] While specific disposal instructions for this compound are not publicly available, the following guidelines are based on best practices for the disposal of hazardous chemical waste and potent kinase inhibitors.[3][4][5][6][7]
Key Principles of Chemical Waste Management:
The foundation of safe laboratory practice involves a proactive approach to waste management. This includes minimizing waste generation, properly segregating and storing chemical waste, and adhering to all institutional and regulatory guidelines.[3][8] The moment a chemical is designated as waste, it is subject to regulations that govern its handling until final disposal.[3]
Quantitative Data Summary for Hazardous Waste Accumulation
Laboratories must manage the accumulation of hazardous waste in designated Satellite Accumulation Areas (SAAs).[3] Adherence to the following quantitative limits is crucial for maintaining a safe and compliant workspace.
| Waste Category | Maximum Accumulation Volume/Mass | Time Limit for Removal |
| General Hazardous Waste | 55 gallons | Within 3 calendar days of reaching the limit |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Within 3 calendar days of reaching the limit |
| Partially Filled Containers | Not applicable | Up to 1 year |
Data compiled from general laboratory chemical waste management guidelines.[3]
Detailed Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific requirements.[3]
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Designated hazardous waste container (compatible material, with a secure screw cap).[4]
-
Hazardous waste label.
-
Secondary containment system.[4]
Procedure:
-
Waste Identification and Segregation:
-
Identify all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers).
-
Due to its potent biological activity as a kinase inhibitor, this compound should be handled as a hazardous chemical.[1][6][7]
-
Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[4] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
-
-
Containerization:
-
Select a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[4]
-
Place the waste container in a designated Satellite Accumulation Area (SAA), which should be clearly marked.[3]
-
Use a secondary containment system to prevent the spread of material in case of a spill.[4]
-
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first piece of waste is added.[3]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The concentration and composition of the waste.
-
The date of accumulation.
-
The name of the principal investigator and laboratory location.
-
-
-
Accumulation and Storage:
-
Disposal Request:
-
Decontamination of Empty Containers:
-
For containers that held this compound, triple rinse with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple rinsing, the "empty" container may be disposed of according to institutional guidelines, which may include defacing the label and placing it in the regular trash or recycling.[8]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|T61615|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Myt1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Myt1-IN-2, a potent inhibitor of the Myt1 kinase. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a potent, small molecule inhibitor with potential cytotoxic effects, a stringent PPE protocol is mandatory. The following table outlines the required PPE for various laboratory operations involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving) - Disposable gown - Safety glasses with side shields and a face shield - N95 or higher rated respirator (in a designated weighing area or fume hood) |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving) - Disposable gown - Chemical splash goggles - Work conducted within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves - Lab coat - Safety glasses - Work conducted within a biological safety cabinet (BSC) |
| Waste Disposal | - Nitrile gloves (double-gloving) - Disposable gown - Safety glasses with side shields |
Operational and Disposal Plans
Receiving and Storage:
Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the packaging is compromised, treat it as a spill and follow the spill cleanup protocol. This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in a solvent such as DMSO can be stored at -80°C for up to one year.[1] The compound is typically shipped at room temperature, and short-term exposure to ambient temperatures is not expected to affect its stability.
Handling Procedures:
-
Designated Work Area: All work with solid this compound and concentrated stock solutions should be performed in a designated area within a chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a dedicated, calibrated analytical balance within a ventilated enclosure. Handle the solid compound with care to avoid generating dust.
-
Solution Preparation: Prepare stock solutions in a chemical fume hood. Use appropriate solvents as recommended by the supplier. Ensure the vial is securely capped before vortexing or sonicating to dissolve the compound.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan:
All waste contaminated with this compound, including pipette tips, tubes, gloves, and gowns, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused stock solutions and media from cell culture experiments, in a separate, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate all work surfaces and equipment with a suitable disinfectant, such as a 10% bleach solution followed by 70% ethanol.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Size | Procedure |
| Small Spill (<10 mg or <1 mL of dilute solution) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, lab coat, safety glasses). 3. Cover the spill with absorbent material (e.g., paper towels). 4. Gently apply a 10% bleach solution to the absorbent material, working from the outside in. 5. Allow a contact time of at least 15-20 minutes. 6. Collect all contaminated materials using forceps and place them in a hazardous waste bag. 7. Wipe the area with fresh disinfectant. 8. Dispose of all waste as hazardous chemical waste. |
| Large Spill (>10 mg or >1 mL of dilute solution) | 1. Evacuate the immediate area and alert others. 2. If the spill involves volatile solvents, turn off any potential ignition sources if it is safe to do so. 3. Restrict access to the area. 4. Contact the institution's Environmental Health and Safety (EHS) department immediately for assistance with cleanup. Do not attempt to clean up a large spill without proper training and equipment. |
Myt1 Signaling Pathway in Cell Cycle Regulation
Myt1 is a key kinase that, along with Wee1, negatively regulates the entry into mitosis by phosphorylating and inactivating the Cyclin B-Cdk1 complex.[2][3][4] This provides a crucial checkpoint to ensure that DNA replication is complete and any DNA damage is repaired before the cell divides. Myt1 inhibitors, such as this compound, block this inhibitory phosphorylation, leading to premature mitotic entry and, in cancer cells with existing DNA damage or replication stress, mitotic catastrophe and cell death.[3]
Caption: Myt1 signaling pathway in G2/M cell cycle checkpoint control.
Experimental Protocols
In Vitro Myt1 Kinase Assay:
This assay is used to determine the inhibitory activity of this compound on Myt1 kinase.
-
Reaction Setup: Prepare a reaction mixture containing recombinant Myt1 kinase, a suitable substrate (e.g., a peptide containing the Cdk1 phosphorylation sites), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, followed by detection with a secondary antibody in an ELISA or Western blot format.
-
Luminescence-based assay: Using a system where ATP consumption is coupled to a luciferase reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity).
Cell Viability Assay (Crystal Violet Staining):
This assay assesses the effect of this compound on the proliferation and survival of cancer cells.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 48-72 hours).[5]
-
Staining:
-
Remove the culture medium.
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol).
-
Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes at room temperature.[5]
-
-
Destaining and Quantification:
-
Wash the plate with water to remove excess stain and allow it to air dry.[5]
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).
-
Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability at each inhibitor concentration. Plot the results to determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).
References
- 1. This compound|T61615|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 2. A two-step inactivation mechanism of Myt1 ensures CDK1/cyclin B activation and meiosis I entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. schrodinger.com [schrodinger.com]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
